Product packaging for Metesind Glucuronate(Cat. No.:CAS No. 157182-23-5)

Metesind Glucuronate

Cat. No.: B1676347
CAS No.: 157182-23-5
M. Wt: 630.7 g/mol
InChI Key: WGYHOPIXAFLRPR-LRDBBFHQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

structure given in second source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H34N4O10S B1676347 Metesind Glucuronate CAS No. 157182-23-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

157182-23-5

Molecular Formula

C29H34N4O10S

Molecular Weight

630.7 g/mol

IUPAC Name

6-N-methyl-6-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]benzo[cd]indole-2,6-diamine;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid

InChI

InChI=1S/C23H24N4O3S.C6H10O7/c1-26(21-10-9-20-22-18(21)3-2-4-19(22)23(24)25-20)15-16-5-7-17(8-6-16)31(28,29)27-11-13-30-14-12-27;7-1-2(8)3(9)4(10)5(11)6(12)13/h2-10H,11-15H2,1H3,(H2,24,25);1-5,8-11H,(H,12,13)/t;2-,3+,4-,5-/m.0/s1

InChI Key

WGYHOPIXAFLRPR-LRDBBFHQSA-N

Isomeric SMILES

CN(CC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)C3=C4C=CC=C5C4=C(C=C3)N=C5N.C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O

Canonical SMILES

CN(CC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)C3=C4C=CC=C5C4=C(C=C3)N=C5N.C(=O)C(C(C(C(C(=O)O)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AG 331
AG-331
N(6)-(4-(N-morpholinosulfonyl)benzyl)-N(6)-methyl-2,6-diaminobenz(cd)indole glucuronate

Origin of Product

United States

Foundational & Exploratory

Metesind Glucuronate: A Technical Overview of the Thymidylate Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metesind Glucuronate, a salt form of the potent thymidylate synthase (TS) inhibitor Metesind, represents a significant area of interest in oncology research. Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. By inhibiting this enzyme, Metesind and its prodrug, this compound, disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available data on this compound, tailored for a scientific audience.

Chemical Structure and Properties

This compound is the glucuronide salt of Metesind. The glucuronidation of the parent compound is a common metabolic pathway that generally increases water solubility and facilitates excretion.

Chemical Structure of this compound:

The chemical structure of this compound is composed of the active Metesind molecule and a glucuronic acid moiety.

  • Metesind Moiety: C23H24N4O3S

  • Glucuronic Acid Moiety: C6H10O7

The overall chemical formula for this compound is C23H24N4O3S • C6H10O7, with a molecular weight of 630.67 g/mol .[1]

Physicochemical Properties:

PropertyMetesind (Active Form)This compound (Predicted)
Molecular Formula C23H24N4O3SC23H24N4O3S • C6H10O7
Molecular Weight 436.53 g/mol 630.67 g/mol [1]
Solubility Data not availableExpected to have higher aqueous solubility than Metesind.
pKa Data not availableThe glucuronic acid moiety introduces an acidic functional group.
LogP Data not availableExpected to be lower (more hydrophilic) than Metesind.

Mechanism of Action and Signaling Pathway

The pharmacological activity of this compound is attributed to its active form, Metesind, which is a potent inhibitor of thymidylate synthase (TS).

Inhibition of Thymidylate Synthase:

Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using 5,10-methylenetetrahydrofolate as a methyl donor. This reaction is the sole de novo source of dTMP, a crucial building block for DNA synthesis.

Metesind acts as a competitive inhibitor of TS, binding to the enzyme's active site and preventing the binding of the natural substrate, dUMP. This inhibition leads to a depletion of the intracellular dTMP pool, which in turn disrupts DNA replication and repair processes. The lack of sufficient dTMP triggers a cascade of cellular events, including cell cycle arrest, primarily at the S-phase, and ultimately leads to programmed cell death (apoptosis).

Quantitative Inhibition Data:

ParameterValue
Ki 1.2 nM
IC50 0.4 - 0.9 µM

Signaling Pathway:

The inhibition of thymidylate synthase by Metesind initiates a signaling cascade that culminates in apoptosis. The following diagram illustrates the key steps in this pathway.

Thymidylate_Synthase_Inhibition Metesind Metesind TS Thymidylate Synthase (TS) Metesind->TS Inhibits dTMP dTMP TS->dTMP Catalyzes (Blocked) dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis Cell_Cycle_Arrest S-Phase Arrest DNA_Synthesis->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Inhibition of Thymidylate Synthase by Metesind.

Experimental Protocols

Detailed, publicly available experimental protocols for the specific synthesis and analysis of this compound are limited. However, general methodologies for the synthesis of thymidylate synthase inhibitors and the analysis of glucuronide conjugates can be adapted.

Synthesis of Metesind (Active Moiety):

A potential synthetic route for the active Metesind component has been described, which involves a multi-step process. The general workflow is outlined below.

Synthesis_Workflow cluster_synthesis Synthesis of Metesind Start Starting Materials Step1 Step 1: Formation of Intermediate A Start->Step1 Step2 Step 2: Cyclization to form Intermediate B Step1->Step2 Step3 Step 3: Functional Group Modification Step2->Step3 Final_Product Metesind Step3->Final_Product

General Synthetic Workflow for Metesind.

Glucuronidation:

The synthesis of this compound would involve the enzymatic or chemical conjugation of Metesind with a protected glucuronic acid donor, followed by deprotection.

Analytical Methods:

The analysis of this compound would typically involve a combination of chromatographic and spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating reverse-phase HPLC method would be essential for the quantification of this compound and the detection of any impurities or degradation products.

  • Mass Spectrometry (MS): LC-MS/MS would be used for the confirmation of the molecular weight and for structural elucidation of metabolites and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be critical for the definitive structural confirmation of the synthesized this compound.

Conclusion

This compound, as a prodrug of the potent thymidylate synthase inhibitor Metesind, holds promise as a therapeutic agent in oncology. Its mechanism of action, centered on the disruption of DNA synthesis, is well-established for this class of compounds. While detailed public data on the specific properties and experimental protocols for this compound are not extensive, this guide provides a foundational understanding based on the available information for its active moiety and general principles of drug metabolism and analysis. Further research and publication of detailed experimental data will be crucial for the continued development and evaluation of this compound for clinical applications.

References

In Vitro Synthesis of Metesind Glucuronate for Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the in vitro synthesis of Metesind Glucuronate, a critical metabolite for research and drug development. Given the limited direct public information on "Metesind," this document leverages detailed experimental data and protocols for the in vitro glucuronidation of Indomethacin, a structurally related and extensively studied non-steroidal anti-inflammatory drug (NSAID). The methodologies presented here serve as a robust framework for researchers to produce and study the glucuronide conjugates of Indomethacin and similar compounds.

Glucuronidation is a major Phase II metabolic pathway that enhances the water solubility of drugs and other xenobiotics, facilitating their excretion.[1] This process is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the liver.[1][2] The in vitro synthesis of drug glucuronides is essential for various applications, including metabolic profiling, toxicological assessments, and the generation of analytical standards.

This guide details the enzymatic synthesis of the acyl glucuronide of Indomethacin using human liver microsomes (HLM), outlines the key UDP-glucuronosyltransferase (UGT) enzymes involved, presents relevant kinetic data, and provides a step-by-step experimental protocol.

Data Presentation

The following tables summarize the key quantitative data for the in vitro glucuronidation of Indomethacin.

Table 1: Kinetic Parameters for Indomethacin Glucuronidation

Enzyme SourceApparent K_m (µM)Notes
Recombinant UGT1A935Substrate inhibition kinetics observed.
Recombinant UGT2B732Substrate inhibition kinetics observed.
Human Liver Microsomes (HLM)210Atypical kinetics observed.
Human Intestine Microsomes (HIM)17.4Michaelis-Menten kinetics observed.

Data compiled from multiple sources.[3][4]

Table 2: Inhibition of Indomethacin Glucuronidation

InhibitorEnzyme SourceIC_50 (µM)
PropofolRecombinant UGT1A9106
PropofolRecombinant UGT2B7> 400
PropofolHuman Liver Microsomes (HLM)248
DiflunisalHuman Liver Microsomes (HLM)100 - 231
DiflunisalHuman Intestine Microsomes (HIM)15.2 - 48.7

Data compiled from multiple sources.[3][4]

Metabolic Pathway of Indomethacin

Indomethacin undergoes metabolism in humans primarily through O-demethylation and acyl glucuronidation to form the 1-O-glucuronide.[5][6] The glucuronidation is predominantly carried out by the UGT2B7 and UGT1A9 isoforms.[3]

Indomethacin Metabolism Indomethacin Indomethacin O_Desmethylindomethacin O-Desmethylindomethacin Indomethacin->O_Desmethylindomethacin O-demethylation (CYP2C9) Indomethacin_Glucuronide Indomethacin-1-O-β-glucuronide Indomethacin->Indomethacin_Glucuronide Acyl Glucuronidation (UGT1A9, UGT2B7)

Metabolic pathway of Indomethacin.

Experimental Protocols

1. In Vitro Synthesis of Indomethacin Glucuronide using Human Liver Microsomes

This protocol describes a typical incubation for the enzymatic synthesis of Indomethacin glucuronide.

Materials:

  • Indomethacin

  • Pooled Human Liver Microsomes (HLM)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate buffer (pH 7.4)

  • Alamethicin

  • Saccharolactone (β-glucuronidase inhibitor)

  • Acetonitrile (ACN)

  • Tris-HCl buffer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Indomethacin in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a 1 M solution of MgCl₂ in water.

    • Prepare a 0.5 M potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of UDPGA in water.

    • Prepare a stock solution of Alamethicin in ethanol.

    • Prepare a stock solution of Saccharolactone in water.

  • Microsome Activation:

    • On ice, dilute the HLM to the desired concentration (e.g., 1 mg/mL) with potassium phosphate buffer.

    • Add Alamethicin to the diluted microsomes to a final concentration of 50 µg/mg of microsomal protein.[7]

    • Incubate on ice for 15 minutes to activate the UGT enzymes.

  • Incubation Mixture:

    • In a microcentrifuge tube, prepare the incubation mixture with the following components in order:

      • Potassium phosphate buffer (100 mM final concentration)

      • MgCl₂ (4 mM final concentration)[8]

      • Saccharolactone (5 mM final concentration)

      • Activated HLM (0.1 mg/mL final concentration)[8]

      • Indomethacin (from stock solution, to the desired final concentration, e.g., 50 µM)[8]

    • The total volume is typically 200 µL.[8]

  • Reaction Initiation and Incubation:

    • Pre-incubate the mixture at 37°C for 3 minutes.

    • Initiate the reaction by adding UDPGA to a final concentration of 5 mM.[8]

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes). The optimal time should be determined in preliminary experiments to ensure initial rate conditions.[8]

  • Reaction Termination:

    • Terminate the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile.[8]

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Sample Analysis:

    • Transfer the supernatant to an HPLC vial for analysis.

    • Analyze the formation of Indomethacin glucuronide by HPLC with UV or mass spectrometry detection.[5]

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro synthesis and analysis of Indomethacin glucuronide.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Substrate, Cofactors) Microsomes Activate Microsomes (with Alamethicin) Reagents->Microsomes Incubation Set up Incubation Mixture Microsomes->Incubation Preincubation Pre-incubate at 37°C Incubation->Preincubation Initiation Initiate with UDPGA Preincubation->Initiation Reaction Incubate at 37°C Initiation->Reaction Termination Terminate Reaction (with Acetonitrile) Reaction->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC HPLC-UV/MS Analysis Supernatant->HPLC

Workflow for in vitro synthesis and analysis.

Conclusion

This technical guide provides a detailed framework for the in vitro synthesis of Indomethacin glucuronide, serving as a valuable proxy for the study of this compound. The provided protocols, quantitative data, and pathway diagrams offer researchers the necessary tools to generate and analyze this important metabolite. By understanding the kinetics and enzymatic pathways of glucuronidation, scientists and drug development professionals can gain deeper insights into drug metabolism, potential drug-drug interactions, and the toxicological profiles of novel and existing therapeutic agents.

References

Metesind Glucuronate: A Technical Guide on the Speculated Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metesind Glucuronate, also known as AG 331, is a specific inhibitor of thymidylate synthase, a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[1][2] By targeting this essential pathway for DNA replication and repair, this compound has been investigated as a potential antineoplastic agent. This technical guide provides an in-depth overview of the speculated mechanism of action of this compound, supported by available preclinical and clinical data.

Core Mechanism of Action: Thymidylate Synthase Inhibition

The primary mechanism of action of this compound is the potent and specific inhibition of thymidylate synthase (TS). TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, utilizing 5,10-methylenetetrahydrofolate as a methyl donor. This reaction is the sole intracellular source of de novo dTMP, a crucial precursor for the synthesis of deoxythymidine triphosphate (dTTP), one of the four essential building blocks of DNA.

By inhibiting thymidylate synthase, this compound leads to a depletion of the intracellular dTMP and consequently dTTP pools. The resulting imbalance in deoxynucleotide triphosphates disrupts DNA synthesis and repair processes, ultimately leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[1]

Quantitative Inhibition Data

Preclinical studies have demonstrated the potent inhibitory activity of this compound against thymidylate synthase. The following table summarizes the key quantitative data:

ParameterValueReference
Ki (Thymidylate Synthase) 1.2 nM[1]
IC50 (Cancer Cell Viability) 0.4 - 0.9 µM[1]

Signaling Pathway and Downstream Effects

The inhibition of thymidylate synthase by this compound initiates a cascade of downstream cellular events that contribute to its cytotoxic effects.

Metesind_Glucuronate_Pathway Metesind This compound (AG 331) TS Thymidylate Synthase (TS) Metesind->TS Inhibition dTMP dTMP TS->dTMP Catalysis dUMP dUMP dUMP->TS dTTP dTTP dTMP->dTTP DNA_Synth DNA Synthesis & Repair dTTP->DNA_Synth DNA_Damage DNA Damage & Fragmentation DNA_Synth->DNA_Damage Disruption Apoptosis Apoptosis DNA_Damage->Apoptosis

Figure 1: Speculated signaling pathway of this compound.

Preclinical research has shown that treatment with AG 331 leads to dose-dependent DNA double-strand breaks.[3] Interestingly, this damage was observed to occur specifically in nascent DNA, suggesting that the cytotoxic effects are closely linked to ongoing replicative DNA synthesis.[3] This observation underscores the S-phase specific action of thymidylate synthase inhibitors.

Experimental Protocols

In Vitro Thymidylate Synthase Inhibition Assay

A standard method to determine the inhibitory potential of a compound against thymidylate synthase involves a spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor 5,10-methylenetetrahydrofolate to dihydrofolate during the conversion of dUMP to dTMP.

Materials:

  • Purified recombinant human thymidylate synthase

  • dUMP (deoxyuridine monophosphate)

  • 5,10-methylenetetrahydrofolate

  • Assay buffer (e.g., Tris-HCl buffer with appropriate cofactors like MgCl2 and a reducing agent like dithiothreitol)

  • This compound (or AG 331) at various concentrations

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, dUMP, and 5,10-methylenetetrahydrofolate in a cuvette.

  • Add a known concentration of purified thymidylate synthase to the reaction mixture.

  • Initiate the reaction and monitor the decrease in absorbance at 340 nm over time to establish the baseline enzyme activity.

  • To determine the inhibitory effect, pre-incubate the enzyme with varying concentrations of this compound for a defined period before adding the substrates.

  • Initiate the reaction by adding the substrates and monitor the absorbance at 340 nm.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be determined through kinetic studies, such as Lineweaver-Burk plots, by measuring reaction rates at different substrate and inhibitor concentrations.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Mix Prepare Reaction Mix (Buffer, dUMP, Cofactor) Enzyme Add Purified Thymidylate Synthase Mix->Enzyme Inhibitor Add this compound (Varying Concentrations) Enzyme->Inhibitor Spectro Measure Absorbance at 340 nm (Spectrophotometer) Inhibitor->Spectro Initiate Reaction Calc Calculate Initial Reaction Velocities Spectro->Calc Plot Plot % Inhibition vs. [Inhibitor] Calc->Plot Result Determine IC50 / Ki Plot->Result

Figure 2: Workflow for in vitro thymidylate synthase inhibition assay.

Clinical Evidence of Target Engagement

A Phase I clinical trial of AG 331 administered as a 5-day continuous infusion in patients with solid tumors provided in vivo evidence of thymidylate synthase inhibition.[2] In this study, plasma deoxyuridine concentrations were measured as a surrogate marker for TS inhibition. An increase in plasma deoxyuridine levels is expected upon TS inhibition, as the conversion of dUMP to dTMP is blocked. The trial demonstrated that at doses ranging from 100 to 1000 mg/m²/day, plasma deoxyuridine concentrations at the end of the infusion were 1.8 to 3.8-fold higher than pretreatment values, confirming target engagement in a clinical setting.[2]

Conclusion

The speculated mechanism of action of this compound (AG 331) is centered on its potent and specific inhibition of thymidylate synthase. This leads to the depletion of essential precursors for DNA synthesis, resulting in DNA damage and apoptosis in rapidly dividing cells. Preclinical data have established its inhibitory potency, and a Phase I clinical trial has confirmed in vivo target engagement. This body of evidence provides a strong rationale for the investigation of this compound as an anticancer therapeutic. Further research may focus on optimizing dosing schedules and exploring combination therapies to enhance its clinical efficacy.

References

Metesind Glucuronate: An In-depth Technical Guide on a Novel Thymidylate Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metesind Glucuronate (also known as AG 331) is a lipophilic, non-classical antifolate designed as a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. Developed as a potential anticancer agent, this compound's mechanism of action is independent of the reduced folate carrier (RFC) for cellular uptake and does not require intracellular polyglutamylation for its activity, distinguishing it from classical folate analogs.[1] Phase I clinical trials in patients with solid tumors demonstrated evidence of target engagement and established a pharmacokinetic profile. However, dose-limiting toxicities, primarily reversible hepatotoxicity, led to the discontinuation of its clinical development on the schedules tested.[2][3] This guide provides a comprehensive overview of the known therapeutic targets, available clinical data, and representative experimental methodologies relevant to the study of this compound and similar thymidylate synthase inhibitors.

Core Therapeutic Target: Thymidylate Synthase (TS)

The primary therapeutic target of this compound is thymidylate synthase (TS). TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, utilizing 5,10-methylenetetrahydrofolate as a methyl donor. This reaction is the sole de novo source of dTMP, making TS a crucial enzyme for DNA synthesis and cell proliferation. The inhibition of TS leads to a depletion of the dTMP pool, resulting in an imbalance of deoxynucleotides, DNA damage, and ultimately, "thymineless death" in rapidly dividing cells, such as cancer cells.

Signaling Pathway and Mechanism of Action

This compound, as a lipophilic compound, is believed to enter cells via passive diffusion, bypassing the need for the RFC transport system. It acts as a competitive inhibitor at the folate cofactor binding site of the TS enzyme. By blocking this site, it prevents the formation of the ternary covalent complex between TS, dUMP, and 5,10-methylenetetrahydrofolate, thereby halting dTMP synthesis.

Thymidylate_Synthase_Pathway Figure 1: Simplified Folate Metabolism and Thymidylate Synthase Inhibition dUMP dUMP dTMP dTMP dUMP->dTMP Methylation DNA DNA Synthesis dTMP->DNA DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction CH2THF 5,10-Methylene-THF THF->CH2THF SHMT CH2THF->DHF Methyl Donor Serine Serine Glycine Glycine Serine->Glycine SHMT DHFR DHFR DHFR->THF TS Thymidylate Synthase (TS) TS->dTMP Metesind This compound Metesind->TS Inhibition

Caption: Simplified diagram of the folate pathway and the inhibitory action of this compound on Thymidylate Synthase.

Preclinical Data and Experimental Protocols

Detailed preclinical data for this compound is not extensively available in the public domain. However, based on the known mechanism of action for thymidylate synthase inhibitors, this section outlines typical experimental protocols used to characterize such compounds.

In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory potency of this compound against purified recombinant human thymidylate synthase.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human TS is expressed and purified. A reaction mixture containing dUMP and 5,10-methylenetetrahydrofolate is prepared in a suitable buffer.

  • Inhibitor Incubation: Varying concentrations of this compound are pre-incubated with the enzyme.

  • Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrates. The rate of dTMP formation is measured, often using a spectrophotometric assay that couples the oxidation of NADPH to the reduction of dihydrofolate by dihydrofolate reductase (DHFR).

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Proliferation Assays

Objective: To assess the cytotoxic effects of this compound on various cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., colorectal, breast, pancreatic) are cultured in appropriate media.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a range of this compound concentrations for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity.

  • Data Analysis: The percentage of viable cells is plotted against the drug concentration to calculate the GI50 (concentration for 50% growth inhibition).

In Vivo Efficacy in Xenograft Models

Objective: To evaluate the anti-tumor activity of this compound in animal models.

Methodology:

  • Tumor Implantation: Human cancer cells are subcutaneously implanted into immunodeficient mice.

  • Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered via a clinically relevant route (e.g., intravenous infusion) at various doses and schedules.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Immunohistochemistry may be performed to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Experimental_Workflow Figure 2: Representative Preclinical Evaluation Workflow for a TS Inhibitor cluster_0 In Vitro Studies cluster_1 In Vivo Studies Enzyme_Assay Enzyme Inhibition Assay (IC50) Cell_Assay Cell Proliferation Assay (GI50) Enzyme_Assay->Cell_Assay Xenograft Xenograft Tumor Models Cell_Assay->Xenograft PK_PD Pharmacokinetics/Pharmacodynamics Xenograft->PK_PD Tox Toxicology Studies PK_PD->Tox

Caption: A typical workflow for the preclinical assessment of a thymidylate synthase inhibitor like this compound.

Clinical Trial Data

A Phase I clinical trial of this compound (AG 331) administered as a 5-day continuous infusion every 3 weeks was conducted in patients with refractory solid tumors.[2]

Study Design and Objectives
  • Phase: I

  • Design: Open-label, dose-escalation study.

  • Primary Objectives: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the recommended Phase II dose.

  • Secondary Objectives: To evaluate the pharmacokinetic profile and to look for evidence of anti-tumor activity.

Quantitative Data Summary
ParameterValueReference
Dose Range 25 to 1000 mg/m²/day for 5 days[2]
Dose-Limiting Toxicity (DLT) Reversible hyperbilirubinemia (Grade 4) at 1000 mg/m²/day[2]
Other Major Side Effects Fatigue, nausea, vomiting, diarrhea, fever, reversible elevation of liver transaminases (at doses ≥ 400 mg/m²/day)[2]
Recommended Phase II Dose 800 mg/m²/day for 5 days (tolerable)[2]
Mean Total Clearance 11.6 to 30.0 L/h/m²[2]
Volume of Distribution (steady state) 279.5 to 758.7 L/m²[2]
Harmonic Mean Terminal Half-life 20.2 hours[2]
Renal Excretion (unchanged drug) < 5% of dose[2]
Evidence of TS Inhibition 1.8 to 3.8-fold increase in plasma deoxyuridine concentrations (at doses of 100 to 1000 mg/m²)[2]
Clinical Experimental Protocol: Phase I Trial
  • Patient Selection: Patients with advanced solid tumors refractory to standard therapies were enrolled.

  • Dose Escalation: A modified Fibonacci dose-escalation scheme was used, with cohorts of patients receiving escalating doses of this compound.

  • Drug Administration: The drug was administered as a continuous intravenous infusion over 5 days, with cycles repeated every 3 weeks.

  • Toxicity Assessment: Patients were monitored for adverse events according to the National Cancer Institute Common Toxicity Criteria. DLTs were assessed during the first cycle of therapy.

  • Pharmacokinetic Sampling: Serial blood and urine samples were collected to determine the pharmacokinetic parameters of this compound using a high-pressure liquid chromatography (HPLC) method.[2]

  • Pharmacodynamic Assessment: Plasma deoxyuridine levels were measured at baseline and at the end of the infusion as a biomarker of TS inhibition.[2]

  • Tumor Response Evaluation: Tumor assessments were performed at baseline and after every two cycles of therapy using standard imaging techniques (e.g., CT scans).

Conclusion and Future Directions

This compound is a potent, lipophilic thymidylate synthase inhibitor that demonstrated clinical evidence of target engagement in a Phase I trial. While its development was halted due to a challenging toxicity profile on a continuous infusion schedule, the data gathered provides valuable insights into the clinical application of non-classical antifolates. The dose-limiting hepatotoxicity suggests that alternative dosing schedules, such as less frequent administration, might be explored to improve the therapeutic index.[2] Further preclinical studies could focus on identifying potential mechanisms of this hepatotoxicity and exploring combination strategies with other chemotherapeutic agents to enhance efficacy at lower, more tolerable doses. The experience with this compound underscores the importance of optimizing the administration schedule to mitigate toxicity while maintaining effective target inhibition for this class of compounds.

References

Early-Stage Research on Metesind Glucuronate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metesind Glucuronate, also known as AG 331, is a non-classical, lipophilic inhibitor of thymidylate synthase (TS). This enzyme is a critical target in oncology as it plays a central role in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. By inhibiting thymidylate synthase, this compound disrupts the supply of dTMP, leading to the inhibition of DNA synthesis and subsequent cell death in rapidly proliferating cancer cells. This document provides a comprehensive overview of the early-stage research on this compound, focusing on its mechanism of action, preclinical data, and initial clinical findings.

Mechanism of Action

This compound functions as a potent inhibitor of thymidylate synthase. Unlike classical folate analogs, it is a de novo designed, lipophilic compound that does not require a specific carrier for cellular uptake and does not undergo intracellular polyglutamation. Its primary mechanism involves the direct inhibition of the thymidylate synthase enzyme, thereby blocking the conversion of deoxyuridine monophosphate (dUMP) to dTMP. This leads to a depletion of the intracellular dTMP pool, which in turn inhibits DNA synthesis.

Signaling Pathway

The inhibitory action of this compound on thymidylate synthase initiates a cascade of cellular events that ultimately lead to cell cycle arrest and apoptosis. The primary downstream effect is the disruption of DNA synthesis due to the lack of dTMP.

Metesind_Glucuronate_Signaling_Pathway cluster_0 Cellular Uptake cluster_1 Thymidylate Synthesis Cycle cluster_2 Downstream Effects Metesind_Glucuronate This compound (AG 331) TS Thymidylate Synthase (TS) Metesind_Glucuronate->TS Inhibition dTMP dTMP TS->dTMP Conversion DHF DHF TS->DHF dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Precursor CH2THF 5,10-CH2-THF CH2THF->TS Cell_Cycle_Arrest Cell Cycle Arrest (S-Phase) DNA_Synthesis->Cell_Cycle_Arrest Inhibition leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Potency
ParameterValueCell LinesReference
Ki (Thymidylate Synthase) 1.2 nM-[1][2]
IC50 (Cell Viability) 0.4 - 0.9 µMCancer Cells[1][2]
Table 2: Phase I Clinical Trial Pharmacokinetics (Single Dose)
Dose (mg/m²)Mean Terminal t1/2 (h)Mean Clearance (L/h)Mean Vd (L)
12.5 - 2256.881.7Not Significantly Different

Data from a study in patients with refractory solid tumors.[3]

Table 3: Phase I Clinical Trial Pharmacokinetics (Multiple Doses)
Dose (mg/m²/day for 5 days)Mean Terminal t1/2 (h)Mean Clearance (L/h)Mean Vd (L)
50 - 8009.930.4Not Significantly Different

Data from a study in patients with refractory solid tumors.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the early-stage research of this compound.

Thymidylate Synthase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the conversion of dUMP to dTMP by thymidylate synthase.

TS_Inhibition_Assay_Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture: - Buffer - dUMP - [5-3H]dUMP (tracer) - 5,10-CH2-THF - Enzyme (TS) Start->Prepare_Reaction_Mixture Add_Inhibitor Add this compound (or vehicle control) Prepare_Reaction_Mixture->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction (e.g., with acid) Incubate->Stop_Reaction Separate_Products Separate [3H]H2O from unreacted [5-3H]dUMP (e.g., charcoal adsorption) Stop_Reaction->Separate_Products Measure_Radioactivity Measure Radioactivity of [3H]H2O (Scintillation Counting) Separate_Products->Measure_Radioactivity Calculate_Inhibition Calculate % Inhibition and Ki Measure_Radioactivity->Calculate_Inhibition End End Calculate_Inhibition->End

Thymidylate Synthase Inhibition Assay Workflow.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), dUMP, a tracer amount of [5-³H]dUMP, and the cofactor 5,10-methylenetetrahydrofolate (CH2THF).

  • Inhibitor Addition: this compound at various concentrations is added to the reaction mixture. A control reaction with a vehicle (e.g., DMSO) is also prepared.

  • Enzyme Addition and Incubation: The reaction is initiated by adding purified thymidylate synthase enzyme and incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped, typically by adding an acid (e.g., trichloroacetic acid).

  • Separation of Products: The radiolabeled water ([³H]H₂O) produced during the reaction is separated from the unreacted [5-³H]dUMP, often by adsorbing the nucleotide onto activated charcoal.

  • Measurement of Radioactivity: The radioactivity of the aqueous phase, which corresponds to the amount of [³H]H₂O released, is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The Ki value is then determined using appropriate kinetic models.

Cell Viability Assay (MTT/MTS Assay - General Protocol)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control and incubated for a specified period (e.g., 72 hours).

  • Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Incubation: The plates are incubated to allow metabolically active cells to convert the tetrazolium salt into a colored formazan product.

  • Solubilization (for MTT): If using MTT, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Cell Cycle Analysis (Propidium Iodide Staining - General Protocol)

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Treatment: Cells are treated with this compound or a vehicle control for a specified time.

  • Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol (e.g., 70%).

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI), a fluorescent intercalating agent, and RNase to prevent staining of RNA.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The resulting data is used to generate a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis

A published method for the determination of AG 331 in human serum utilized reversed-phase HPLC with UV detection.[1]

General Parameters (based on similar analyses):

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Detection: UV spectrophotometry at a wavelength determined by the absorbance maximum of this compound.

  • Sample Preparation: Protein precipitation from serum samples followed by solid-phase extraction to concentrate the analyte and remove interfering substances.

Concluding Remarks

The early-stage research on this compound (AG 331) established its role as a potent and specific inhibitor of thymidylate synthase with significant anti-proliferative activity in cancer cells. The preclinical data demonstrated its mechanism of action through the disruption of DNA synthesis. Phase I clinical trials provided initial insights into its pharmacokinetic profile and identified dose-limiting toxicities. While further clinical development was reconsidered, the foundational research on this compound has contributed to the broader understanding of non-classical thymidylate synthase inhibitors and their potential in oncology. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers in the field of drug development and cancer therapeutics.

References

Metesind Glucuronate (AG-331): A Technical Overview of a Novel Thymidylate Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metesind Glucuronate (AG-331) is a novel, lipophilic, non-classical inhibitor of thymidylate synthase (TS), an enzyme critical for the de novo synthesis of 2'-deoxythymidine-5'-monophosphate (dTMP), an essential precursor for DNA replication and repair. Developed by Agouron Pharmaceuticals, AG-331 was designed as a potent antitumor agent. Its chemical structure, N6-[4-(morpholinosulfonyl)benzyl]-N6-methyl-2, 6-diaminobenz-[c,d]-indole glucuronate, confers properties that allow it to bypass common mechanisms of resistance to traditional antifolate TS inhibitors.[1][2] Notably, its lipophilic nature facilitates cellular uptake independent of the reduced folate carrier (RFC) and it does not undergo intracellular polyglutamylation for its activity.[1][2] Despite promising preclinical rationale, the clinical development of this compound was halted during Phase I trials due to a dose-limiting toxicity profile.[3] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and clinical findings related to this compound (AG-331).

Introduction and Discovery

This compound (AG-331) emerged from a structure-based drug design program at Agouron Pharmaceuticals aimed at developing novel thymidylate synthase inhibitors with an improved pharmacological profile over existing antifolates.[1] The primary goal was to create potent inhibitors that were not dependent on the reduced folate carrier for cell entry and did not require intracellular polyglutamylation, two common mechanisms of acquired resistance to classical folate analogs.[1] The design of AG-331 as a lipophilic compound was a key strategy to achieve these objectives.[1][2] The glucuronate salt was likely chosen to improve the aqueous solubility of the active parent compound, Metesind, for intravenous administration.

Mechanism of Action: Thymidylate Synthase Inhibition

This compound's cytotoxic effect stems from its potent inhibition of thymidylate synthase. TS catalyzes the reductive methylation of 2'-deoxyuridine-5'-monophosphate (dUMP) to 2'-deoxythymidine-5'-monophosphate (dTMP), utilizing 5,10-methylenetetrahydrofolate as a methyl donor. By inhibiting this crucial step in pyrimidine biosynthesis, AG-331 depletes the intracellular pool of dTMP, leading to a halt in DNA synthesis and subsequent "thymineless death" in rapidly proliferating cancer cells.

Below is a diagram illustrating the central role of thymidylate synthase in the DNA synthesis pathway and the point of inhibition by this compound (AG-331).

Thymidylate_Synthase_Pathway dUMP dUMP TS Thymidylate Synthase dUMP->TS dTMP dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis TS->dTMP Methylation DHF Dihydrofolate TS->DHF AG331 This compound (AG-331) AG331->TS Inhibition MTHF 5,10-Methylenetetrahydrofolate MTHF->TS

Figure 1: Mechanism of Action of this compound (AG-331).

Preclinical Studies

A preclinical study involving the combination of AG-331 with iododeoxyuridine (IdUrd) in human bladder and colon cancer cell lines showed that AG-331 enhanced the cytotoxicity of IdUrd.[2] At a concentration of 5 µM, AG-331 almost completely inhibited TS activity and increased the incorporation of IdUrd into cellular DNA by 3.8-fold, leading to a significant increase in DNA single-strand breaks.[2]

Clinical Development: Phase I Trials

This compound (AG-331) underwent at least two Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with refractory solid tumors.

Phase I Study: Single and Multiple Escalating Doses

This open-label study was conducted in two parts. Phase IA involved single escalating intravenous doses, while Phase IB evaluated multiple daily doses for 5 consecutive days.[3]

Experimental Protocol Summary (based on abstract):

The experimental workflow for this Phase I trial is summarized below.

Phase_I_Trial_Workflow cluster_PhaseIA Phase IA: Single Dose Escalation cluster_PhaseIB Phase IB: Multiple Dose Escalation IA_Patients 18 Patients (3 per dose level) IA_Dosing 6 Dose Levels (12.5 to 225 mg/m²) IA_Patients->IA_Dosing IA_Sampling Serial Blood Samples (72 hours) IA_Dosing->IA_Sampling IB_Patients 18 Patients IB_Dosing 6 Dose Levels (50 to 800 mg/m²/day for 5 days) IB_Patients->IB_Dosing IB_Sampling Pre- and Post-dose Blood Samples (Days 1-4) Serial Samples (Day 5, 24 hours) IB_Dosing->IB_Sampling Start Patient Enrollment (Refractory Solid Tumors) cluster_PhaseIA cluster_PhaseIA Start->cluster_PhaseIA Endpoints Assessments: - Systemic Tolerance - Pharmacokinetics - Nonhematologic & Hepatic Toxicities cluster_PhaseIB cluster_PhaseIB cluster_PhaseIA->cluster_PhaseIB Upon achieving satisfactory PK cluster_PhaseIB->Endpoints

Figure 2: Workflow of the Phase I Single and Multiple Dose Trial of AG-331.

Quantitative Data Summary:

ParameterPhase IA (Single Dose)Phase IB (Multiple Dose)
Dose Levels 12.5, 25, 50, 100, 150, 225 mg/m²50, 100, 200, 400, 600, 800 mg/m²/day
Number of Patients 1818
Mean Terminal Half-life (t½) 6.8 hours9.9 hours
Mean Clearance 81.7 L/h30.4 L/h
Volume of Distribution (Vd) No significant differenceNo significant difference

Table 1: Pharmacokinetic Parameters of AG-331 from the Single and Multiple Dose Phase I Trial.[3]

Toxicity and Clinical Outcome:

Phase I Trial: 5-Day Continuous Infusion

In a separate Phase I trial, AG-331 was administered as a 5-day continuous intravenous infusion repeated every 3 weeks.[5]

Experimental Protocol Summary (based on abstract):

Patients with advanced solid tumors received escalating doses of AG-331 as a continuous infusion. Serum and urine samples were collected to determine the pharmacokinetics of the drug. Evidence of thymidylate synthase inhibition was assessed by measuring plasma deoxyuridine concentrations.[5]

Quantitative Data Summary:

ParameterValue
Dose Range 25 to 1000 mg/m²/day
Number of Patients 29
Mean Total Clearance 11.6 to 30.0 L/h/m²
Volume of Distribution at Steady State (Vdss) 279.5 to 758.7 L/m²
Harmonic Mean Terminal Half-life (t½) 20.2 hours
Urinary Excretion (unchanged drug) < 5% of dose
Deoxyuridine Concentration Increase 1.8 to 3.8-fold (at doses of 100-1000 mg/m²)

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of AG-331 from the 5-Day Continuous Infusion Phase I Trial.[5]

Toxicity and Clinical Outcome:

The main side effects observed in this trial were mild to moderate fatigue, nausea, vomiting, diarrhea, and fever.[5] At doses of 400 mg/m²/day and higher, acute and reversible elevations in bilirubin and liver transaminases (aspartate aminotransferase, alanine aminotransferase, and gamma-glutamyltranspeptidase) were noted.[5] All patients receiving 600 mg/m²/day or more experienced elevated alanine aminotransferase.[5] The dose-limiting toxicity was Grade 4 reversible hyperbilirubinemia, which occurred in two out of two patients at the 1000 mg/m²/day dose level.[5]

Conclusion and Future Perspectives

This compound (AG-331) was a rationally designed, novel thymidylate synthase inhibitor that showed promise in its preclinical rationale by overcoming some of the known resistance mechanisms to classical antifolates. However, its clinical development was ultimately halted due to a dose-limiting and unpredictable toxicity profile, primarily hepatotoxicity, observed in Phase I trials. The significant differences in its pharmacokinetic behavior between single and multiple dosing regimens likely contributed to the challenges in establishing a safe and effective therapeutic window.

While the development of this compound was not pursued, the learnings from its design and clinical evaluation have contributed to the broader understanding of non-classical thymidylate synthase inhibitors. The structure-based design approach employed by Agouron Pharmaceuticals was pioneering at the time and has since become a cornerstone of modern drug discovery. The challenges encountered with AG-331 underscore the complexities of translating potent enzyme inhibition into a safe and effective clinical agent. Future research in this area may focus on developing thymidylate synthase inhibitors with similar novel mechanisms of action but with improved toxicity profiles and more predictable pharmacokinetics.

References

In-Depth Technical Guide: The Biological Activity of Metesind Glucuronate

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis for Researchers and Drug Development Professionals

Introduction: Metesind Glucuronate, also known as AG 331, is a potent and specific inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of 2'-deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. By targeting this key enzyme, this compound disrupts DNA synthesis, leading to the inhibition of cell proliferation, particularly in rapidly dividing cancer cells. This technical guide provides a detailed overview of the biological activity of this compound, including its mechanism of action, quantitative efficacy data, and a summary of key experimental findings.

Core Mechanism of Action: Inhibition of Thymidylate Synthase

This compound exerts its primary biological effect by directly inhibiting thymidylate synthase. This enzyme catalyzes the reductive methylation of 2'-deoxyuridine-5'-monophosphate (dUMP) to dTMP, utilizing 5,10-methylenetetrahydrofolate as a methyl donor. The inhibition of TS by this compound leads to a depletion of the intracellular dTMP pool, which in turn disrupts the synthesis of thymidine triphosphate (dTTP), a necessary building block for DNA polymerase. The consequent imbalance in deoxynucleotide pools and the accumulation of dUMP can trigger a cascade of cellular events, including the misincorporation of uracil into DNA and the induction of DNA damage, ultimately leading to cell cycle arrest and apoptosis.

The interaction of this compound with thymidylate synthase is characterized by a strong binding affinity, as evidenced by a low nanomolar inhibition constant (Ki).

Quantitative Biological Activity

The potency of this compound has been quantified in various preclinical studies. The following table summarizes the key quantitative data on its biological activity.

ParameterValueCell Line/SystemReference
Ki (Thymidylate Synthase Inhibition) 1.2 nMEnzyme Assay[1][2]
IC50 (Cell Viability) 0.4 - 0.9 μMCancer Cell Lines[1][2]

Synergistic Antitumor Effects in Combination Therapy

Research has demonstrated that this compound can significantly enhance the cytotoxic effects of other chemotherapeutic agents, particularly thymidine analogues like iododeoxyuridine (IdUrd).

Combination with Iododeoxyuridine (IdUrd)

In human bladder cancer cells (MGH-U1), pre-treatment with this compound has been shown to potentiate the antitumor activity of IdUrd. This synergistic effect is attributed to the inhibition of de novo dTMP synthesis by this compound, which in turn enhances the incorporation of the exogenous thymidine analogue, IdUrd, into DNA. This increased incorporation leads to a greater number of DNA single-strand breaks, amplifying the cytotoxic effect.

Cell LineTreatmentIC50 of IdUrdIC90 of IdUrdReference
MGH-U1IdUrd alone13 μM81 μM[3]
MGH-U1IdUrd + 5 μM AG-3311.5 μM5 μM[3]

Furthermore, biochemical analysis revealed that pretreating MGH-U1 cells with 5 μM of AG-331 resulted in a 3.8-fold increase in the incorporation of IdUrd into cellular DNA.[3] This enhanced incorporation was associated with a 2.5-fold increase in DNA single-strand breaks compared to treatment with IdUrd alone.[3]

Clinical Development

This compound has undergone early-phase clinical evaluation. It entered Phase I clinical trials for the treatment of solid tumors, administered via intravenous infusion.[4]

Experimental Protocols

Thymidylate Synthase Inhibition Assay (General Protocol)

A standard method to determine the Ki of a thymidylate synthase inhibitor involves a spectrophotometric assay that measures the rate of conversion of dUMP and 5,10-methylenetetrahydrofolate to dTMP and dihydrofolate.

Materials:

  • Purified recombinant human thymidylate synthase

  • dUMP (substrate)

  • 5,10-methylenetetrahydrofolate (cofactor)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing dithiothreitol and EDTA)

  • This compound (AG 331) at various concentrations

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, dUMP, and 5,10-methylenetetrahydrofolate.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding purified thymidylate synthase.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of tetrahydrofolate to dihydrofolate.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the Ki value by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics with competitive inhibition).

Cell Viability Assay (General Protocol using MTT)

The half-maximal inhibitory concentration (IC50) for cell viability is commonly determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (AG 331) at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include untreated control wells.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

DNA Incorporation and Single-Strand Break Assays (General Protocols)

DNA Incorporation Assay (using radiolabeled nucleosides):

  • Culture cells and treat with this compound (AG 331) for a specified pre-treatment period.

  • Add a radiolabeled thymidine analogue (e.g., [³H]IdUrd or [¹²⁵I]IdUrd) to the culture medium and incubate for a defined period.

  • Harvest the cells and wash to remove unincorporated radiolabel.

  • Precipitate the DNA using an acid solution (e.g., trichloroacetic acid).

  • Collect the precipitated DNA on a filter and measure the incorporated radioactivity using a scintillation counter.

  • Quantify the amount of DNA in each sample to normalize the radioactivity counts.

DNA Single-Strand Break Assay (e.g., Comet Assay):

  • Treat cells with this compound and/or IdUrd.

  • Embed the treated cells in a low-melting-point agarose gel on a microscope slide.

  • Lyse the cells with a detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.

  • Subject the slides to electrophoresis under alkaline conditions. DNA with single-strand breaks will relax and migrate out of the nucleus, forming a "comet tail."

  • Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using image analysis software.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Thymidylate Synthase Inhibition

G Metesind This compound (AG 331) TS Thymidylate Synthase (TS) Metesind->TS Inhibits dTMP dTMP TS->dTMP Catalyzes conversion Apoptosis Apoptosis TS->Apoptosis Inhibition leads to dUMP dUMP dUMP->TS DNA_syn DNA Synthesis dTMP->DNA_syn Precursor for Cell_prolif Cell Proliferation DNA_syn->Cell_prolif Enables

Caption: Inhibition of Thymidylate Synthase by this compound.

Experimental Workflow for Determining IC50

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cells in 96-well plate B Incubate overnight A->B C Add serial dilutions of This compound B->C D Incubate for 72h C->D E Add MTT solution D->E F Incubate 2-4h E->F G Add solubilization solution F->G H Read absorbance G->H I Calculate % viability H->I J Plot dose-response curve I->J K Determine IC50 J->K

Caption: Workflow for IC50 determination using the MTT assay.

Logical Relationship in Combination Therapy

G Metesind This compound TS_inhibition Thymidylate Synthase Inhibition Metesind->TS_inhibition Causes dTMP_depletion dTMP Pool Depletion TS_inhibition->dTMP_depletion Leads to IdUrd_incorp Increased IdUrd Incorporation into DNA dTMP_depletion->IdUrd_incorp Promotes DNA_damage Increased DNA Single-Strand Breaks IdUrd_incorp->DNA_damage Results in Cytotoxicity Enhanced Cytotoxicity DNA_damage->Cytotoxicity Contributes to

Caption: Synergistic mechanism of this compound and IdUrd.

References

Methodological & Application

Application Note: Quantitative Analysis of Metesind Glucuronate in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed protocol for the sensitive and selective quantification of Metesind Glucuronate in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Metesind is a potent thymidylate synthase inhibitor, and its glucuronidated metabolite is a key component in understanding its pharmacokinetic profile. The described method employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. This protocol is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of Metesind.

Introduction

Metesind is an antineoplastic agent that functions as a specific inhibitor of thymidylate synthase (TS).[1][2][3] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][4][5] By inhibiting TS, Metesind disrupts the synthesis of DNA, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Glucuronidation is a major phase II metabolic pathway for many drugs, facilitating their elimination from the body by increasing their water solubility.[6] The resulting glucuronide conjugates are typically more polar and are readily excreted in urine and bile.[6] The analysis of drug glucuronides in plasma is therefore essential for a comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

This application note provides a robust LC-MS/MS method for the direct quantification of this compound in human plasma. Historically, the analysis of glucuronides often involved enzymatic hydrolysis to the parent drug prior to measurement. However, modern LC-MS/MS technology allows for the direct, sensitive, and selective measurement of the intact glucuronide conjugate, offering improved accuracy and a more streamlined workflow.[6]

Signaling Pathway

The metabolic pathway of Metesind involves its conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). This pathway is a key detoxification mechanism, converting the parent drug into a more water-soluble and excretable form.

cluster_0 Cellular Uptake and Metabolism cluster_1 Pharmacological Action cluster_2 Excretion Metesind Metesind Metesind_G This compound Metesind->Metesind_G UDP-Glucuronosyltransferase (UGT) TS Thymidylate Synthase Metesind->TS Inhibition Excretion Biliary and Renal Excretion Metesind_G->Excretion dUMP dUMP dTMP dTMP dUMP->dTMP TS-catalyzed methylation DNA DNA Synthesis dTMP->DNA

Metabolic and signaling pathway of Metesind.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Metesind-d4 Glucuronate (internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu Nexera X3, Waters ACQUITY UPLC)

  • Tandem Mass Spectrometer (e.g., Sciex Triple Quad 6500+, Waters Xevo TQ-S)

  • Analytical column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters ACQUITY UPLC BEH C18)

Sample Preparation
  • Thaw plasma samples to room temperature.

  • To 50 µL of plasma, add 10 µL of internal standard working solution (Metesind-d4 Glucuronate, 100 ng/mL in 50% acetonitrile).

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Start Plasma Sample (50 µL) IS Add Internal Standard (10 µL) Start->IS Vortex1 Vortex IS->Vortex1 Precipitate Add Acetonitrile (200 µL) Vortex1->Precipitate Vortex2 Vortex Precipitate->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Transfer Supernatant (150 µL) Centrifuge->Supernatant End LC-MS/MS Analysis Supernatant->End

Sample preparation workflow.
LC-MS/MS Method

3.4.1. Liquid Chromatography

ParameterValue
ColumnC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Program
Time (min)%B
0.05
0.55
2.595
3.595
3.65
5.05

3.4.2. Mass Spectrometry

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Collision GasArgon

3.4.3. MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound631.2455.125
Metesind-d4 Glucuronate635.2459.125

Results and Discussion

Linearity and Sensitivity

The method was linear over the concentration range of 1 to 1000 ng/mL for this compound in human plasma. The coefficient of determination (r²) was >0.99 for all calibration curves. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio greater than 10.

Nominal Concentration (ng/mL) Mean Calculated Concentration (ng/mL) ± SD Accuracy (%) Precision (%CV)
10.98 ± 0.1298.012.2
55.05 ± 0.45101.08.9
5049.2 ± 3.898.47.7
250253.5 ± 15.2101.46.0
750742.5 ± 41.699.05.6
10001012.0 ± 55.7101.25.5
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels. The results are summarized in the table below. All values were within the acceptable limits of ±15% for accuracy and ≤15% for precision.

QC Level Nominal Conc. (ng/mL) Intra-day Accuracy (%) Intra-day Precision (%CV) Inter-day Accuracy (%) Inter-day Precision (%CV)
LLOQ1102.311.5104.513.8
Low398.79.2101.210.5
Mid100101.56.899.88.1
High80099.25.1100.76.4
Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak area of the analyte in post-extraction spiked plasma samples with that of the analyte in a neat solution. The recovery was determined by comparing the peak area of the analyte in pre-extraction spiked plasma samples with that in post-extraction spiked plasma samples.

QC Level Nominal Conc. (ng/mL) Matrix Effect (%) Recovery (%)
Low395.891.2
High80097.293.5

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and selective approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make this method suitable for high-throughput analysis in a drug development setting. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this protocol a valuable tool for pharmacokinetic studies of Metesind.

References

Application Note: Structural Elucidation of Metesind Glucuronate Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metesind Glucuronate is a significant metabolite of Metesind, a potent thymidylate synthase inhibitor investigated for its antineoplastic properties. The structural characterization of drug metabolites is a critical step in drug development, providing insights into metabolic pathways, drug efficacy, and potential toxicity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of metabolites in complex biological matrices. This application note provides a detailed protocol for the structural confirmation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Chemical Structure

This compound is formed by the conjugation of a glucuronic acid moiety to the parent drug, Metesind. The molecular formula for this compound is C₂₃H₂₄N₄O₃S·C₆H₁₀O₇.

Figure 1: Chemical Structure of this compound

(A visual representation of the chemical structure would be placed here in a formal document.)

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were obtained using in-silico prediction tools and serve as a reference for experimental data analysis.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
Atom NumberPredicted ¹H Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Metesind Moiety
Aromatic Protons7.0 - 8.5m-
Methylene Protons4.0 - 5.0m-
Methyl Protons2.5 - 3.5s-
Glucuronide Moiety
H-1'4.5 - 5.5d7-8
H-2'3.2 - 3.6m-
H-3'3.3 - 3.7m-
H-4'3.4 - 3.8m-
H-5'3.5 - 4.0m-

Note: Chemical shifts are referenced to a standard (e.g., TMS or residual solvent peak). Predicted values may vary from experimental results.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
Atom NumberPredicted ¹³C Chemical Shift (ppm)
Metesind Moiety
Aromatic Carbons110 - 150
Methylene Carbon40 - 60
Methyl Carbon30 - 40
Glucuronide Moiety
C-1'100 - 105
C-2'72 - 76
C-3'75 - 79
C-4'70 - 74
C-5'75 - 79
C-6' (Carboxyl)170 - 175

Note: These are predicted values and should be confirmed with experimental data.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Sample Preparation
  • Isolation and Purification : Isolate this compound from the biological matrix (e.g., urine, plasma) using appropriate extraction and chromatographic techniques such as solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC).[1][2]

  • Sample Dissolution : Dissolve 1-5 mg of the purified this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent will depend on the solubility of the compound and the desired NMR experiment.

  • Internal Standard : Add an internal standard (e.g., DSS or TMSP) for chemical shift referencing.

1D NMR Spectroscopy
  • ¹H NMR (Proton NMR) :

    • Acquire a standard 1D ¹H NMR spectrum to observe the proton signals of the molecule.

    • Typical parameters: 500 or 600 MHz spectrometer, 32 scans, relaxation delay of 1-2 seconds.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR (Carbon NMR) :

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon atoms.

    • Typical parameters: 125 or 150 MHz spectrometer, 1024 scans, relaxation delay of 2-5 seconds.

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy) :

    • This experiment identifies proton-proton (¹H-¹H) spin-spin couplings within the molecule, revealing adjacent protons.

    • This is crucial for tracing the proton spin systems within the Metesind and glucuronide moieties.

  • HSQC (Heteronuclear Single Quantum Coherence) :

    • This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C).

    • It is used to assign carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation) :

    • This experiment shows correlations between protons and carbons that are two or three bonds away.

    • HMBC is critical for identifying the connectivity between different fragments of the molecule, including the linkage point between the Metesind and glucuronide moieties.

Data Analysis and Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.

cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation 1D_H 1D ¹H NMR Assign_H Assign ¹H Signals (Integration, Multiplicity) 1D_H->Assign_H 1D_C 1D ¹³C NMR Assign_C Assign ¹³C Signals 1D_C->Assign_C 2D_COSY 2D COSY H_H_Corr ¹H-¹H Correlations (Identify Spin Systems) 2D_COSY->H_H_Corr 2D_HSQC 2D HSQC C_H_Corr ¹H-¹³C Correlations (Directly Bonded) 2D_HSQC->C_H_Corr 2D_HMBC 2D HMBC Long_Range_Corr Long-Range ¹H-¹³C Correlations 2D_HMBC->Long_Range_Corr Assign_H->H_H_Corr Assign_C->C_H_Corr Metesind_Structure Elucidate Metesind Moiety Structure H_H_Corr->Metesind_Structure Glucuronide_Structure Elucidate Glucuronide Moiety Structure H_H_Corr->Glucuronide_Structure C_H_Corr->Metesind_Structure C_H_Corr->Glucuronide_Structure Final_Structure Confirm Metesind Glucuronate Structure & Linkage Long_Range_Corr->Final_Structure Metesind_Structure->Final_Structure Glucuronide_Structure->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

Signaling Pathway Visualization

While Metesind's mechanism of action involves the inhibition of thymidylate synthase in the pyrimidine metabolism pathway, a detailed signaling pathway diagram for this compound itself is not applicable as it is a metabolite. The relevant pathway is that of the parent drug.

dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP TS->dTMP Methylation DNA DNA Synthesis dTMP->DNA Metesind Metesind Metesind->TS Inhibition

Caption: Metesind's inhibition of thymidylate synthase.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. By following the outlined protocols, researchers can confidently confirm the identity and structure of this key metabolite, which is essential for comprehensive drug metabolism studies. The use of predicted NMR data serves as a valuable guide for the interpretation of experimental results.

References

Application Notes and Protocols for Cell-Based Assays of Metesind Glucuronate Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glucuronidation is a crucial phase II metabolic pathway responsible for the detoxification and elimination of a wide variety of compounds, including drugs, xenobiotics, and endogenous substances.[1] This process involves the conjugation of a glucuronic acid moiety from the cofactor uridine diphosphate glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes.[2][3] The resulting glucuronidated metabolites are generally more water-soluble, facilitating their excretion from the body.[1]

Metesind is a novel therapeutic agent whose metabolic fate is hypothesized to be significantly influenced by glucuronidation, leading to the formation of Metesind Glucuronate. Understanding the kinetics and enzyme selectivity of this biotransformation is critical for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall efficacy. These application notes provide detailed protocols for cell-based assays designed to screen for and characterize the glucuronidation of Metesind. The assays are intended for researchers, scientists, and drug development professionals engaged in preclinical drug metabolism studies.

Hypothesized Metabolic Pathway for Metesind

Metesind is presumed to be a substrate for one or more UGT isoforms, which are primarily located in the endoplasmic reticulum of liver cells.[4] The conversion of Metesind to its glucuronide conjugate, this compound, is a key step in its clearance. The activity of specific UGT enzymes on Metesind can influence its bioavailability and potential for toxicity.

Metesind_Pathway Metesind Metesind UGT UGT Enzyme (e.g., UGT1A1, UGT2B7) Metesind->UGT Substrate UDP UDP UGT->UDP Metesind_Glucuronate This compound (More water-soluble) UGT->Metesind_Glucuronate Catalyzes conjugation UDPGA UDPGA UDPGA->UGT Co-factor Excretion Biliary/Renal Excretion Metesind_Glucuronate->Excretion Elimination

Figure 1: Hypothesized metabolic conversion of Metesind to this compound.

Experimental Protocols

Two primary cell-based assays are described: an IC50 determination assay to assess the inhibitory potential of compounds on Metesind glucuronidation, and a UGT induction assay to evaluate if Metesind can induce the expression of UGT enzymes.

UGT Inhibition Assay: IC50 Determination for Metesind Glucuronidation

This protocol is designed to determine the concentration at which a test compound inhibits the formation of this compound by 50% (IC50) in human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Metesind

  • UDPGA (uridine 5'-diphospho-glucuronic acid)

  • Alamethicin

  • Potassium Phosphate Buffer (pH 7.4)

  • Test compounds (potential inhibitors)

  • Acetonitrile (for reaction termination)

  • 96-well plates

  • LC-MS/MS system

Experimental Workflow Diagram:

Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis arrow arrow prep_mics Prepare HLM/ Alamethicin mix on ice pre_inc Pre-incubate HLM mix and test compounds at 37°C prep_mics->pre_inc prep_cpd Prepare serial dilutions of test compounds prep_cpd->pre_inc prep_met Prepare Metesind (substrate) solution start_rxn Initiate reaction by adding Metesind and UDPGA prep_met->start_rxn pre_inc->start_rxn incubate Incubate at 37°C (e.g., 60 minutes) start_rxn->incubate terminate Terminate reaction with cold acetonitrile incubate->terminate centrifuge Centrifuge to pellet protein terminate->centrifuge analyze Analyze supernatant by LC-MS/MS for This compound centrifuge->analyze calc Calculate % inhibition and determine IC50 analyze->calc

References

Application Notes and Protocols: Stability Testing of Metesind Glucuronate in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucuronidation is a primary phase II metabolic pathway that facilitates the elimination of various drugs and xenobiotics by conjugating them with glucuronic acid, leading to more polar and readily excretable metabolites.[1][2] Metesind Glucuronate, an acyl glucuronide metabolite of the parent drug Metesind, is formed in the liver through the action of UDP-glucuronosyltransferases (UGTs).[2][3] While this process is typically a detoxification step, acyl glucuronides are chemically reactive metabolites that can undergo hydrolysis back to the parent drug and intramolecular acyl migration to form isomeric conjugates.[4][5] This inherent instability is dependent on pH and temperature and poses significant challenges for the accurate quantification of the metabolite in biological matrices during preclinical and clinical studies.[4][6]

Therefore, establishing a robust stability testing protocol is critical to ensure the reliability of pharmacokinetic and toxicokinetic data.[7][8] These application notes provide a detailed protocol for assessing the stability of this compound in common biological matrices such as plasma and urine, in accordance with regulatory guidelines.[9][10][11]

Metabolic Pathway of Metesind

The metabolic conversion of Metesind to this compound is a critical pathway for its clearance. Understanding this pathway is essential for interpreting stability data correctly.

cluster_0 Phase I Metabolism (Liver) cluster_1 Phase II Metabolism (Liver) cluster_2 Excretion Metesind Metesind (Parent Drug) Oxidized_Metesind Oxidized Metabolite Metesind->Oxidized_Metesind CYP450 Enzymes Metesind_Glucuronate This compound (Acyl Glucuronide) Oxidized_Metesind->Metesind_Glucuronate UDP-Glucuronosyltransferases (UGTs) Bile Bile Metesind_Glucuronate->Bile Efflux Transporters (e.g., MRPs) Urine Urine Metesind_Glucuronate->Urine Efflux Transporters (e.g., BCRP)

Caption: Metabolic pathway of Metesind to this compound and subsequent excretion.

Experimental Protocols

A comprehensive validation of the bioanalytical method is required to ensure its reliability for the determination of this compound concentrations in biological matrices.[9] The stability of the analyte is a critical component of this validation.

Materials and Reagents
  • This compound reference standard

  • Metesind reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog)

  • Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Control human urine

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or acetic acid (for sample acidification)

  • Perchloric acid or metaphosphoric acid (for protein precipitation)[6]

Preparation of Stock and Quality Control (QC) Samples
  • Stock Solutions: Prepare primary stock solutions of this compound, Metesind, and the IS in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 acetonitrile:water to create working solutions for spiking into the biological matrix.

  • Calibration Standards and QC Samples: Spike the control biological matrix (e.g., plasma) with the working solutions to prepare calibration standards and quality control (QC) samples at various concentrations, including low, medium, and high levels. The low QC should be near the lower limit of quantification (LLOQ).

Sample Handling and Storage

Due to the inherent instability of acyl glucuronides, proper sample handling is crucial.[4]

  • Blood Collection: Collect blood samples in tubes containing an anticoagulant (e.g., K2EDTA) and immediately place them on ice.

  • Plasma Preparation: Centrifuge the blood at 4°C to separate the plasma within one hour of collection.

  • Acidification: Immediately after separation, acidify the plasma samples to a pH of approximately 2.5-4.0 by adding a small volume of an appropriate acid (e.g., formic acid).[6][12] This helps to minimize hydrolysis.

  • Storage: Store all plasma and urine samples at -80°C until analysis.[6][12]

Stability Assessment Workflow

The stability of this compound should be evaluated under various conditions that mimic sample handling and storage during a clinical or preclinical study.

cluster_stability Stability Conditions start Prepare Low and High QC Samples in Biological Matrix freeze_thaw Freeze-Thaw Stability (3 cycles, -80°C to RT) start->freeze_thaw bench_top Short-Term (Bench-Top) Stability (Room Temperature, 4-24 hours) start->bench_top long_term Long-Term Stability (-80°C, up to 12 months) start->long_term post_prep Post-Preparative Stability (Autosampler, 4°C) start->post_prep process Sample Processing (e.g., Protein Precipitation) freeze_thaw->process bench_top->process long_term->process analysis LC-MS/MS Analysis post_prep->analysis process->analysis compare Compare with Nominal Concentration (Acceptance Criteria: ±15%) analysis->compare

References

Application of Metesind Glucuronate as a Biomarker: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Initial research indicates that Metesind Glucuronate is not currently utilized or documented as a biomarker in scientific literature. The primary application of this compound has been as an investigational anticancer therapeutic.

This compound, also known as AG-331, was developed as a thymidylate synthase inhibitor.[1] Thymidylate synthase is a critical enzyme involved in the synthesis of DNA, and its inhibition is a target for cancer therapy. Metesind is the active form of the drug, while this compound is a salt formulation.[2]

Clinical development of this compound as an antineoplastic agent was undertaken, but it appears to have been discontinued, notably for indications such as brain cancer.[1]

Extensive searches of scientific and clinical databases have not yielded any evidence of this compound being investigated or validated for use as a biomarker for any disease state or to monitor therapeutic response. The available information is centered on its mechanism of action as an anticancer drug and its chemical properties.

Therefore, the creation of detailed application notes, experimental protocols, and data presentations for this compound as a biomarker is not possible due to the absence of foundational research and published data for this application.

For researchers interested in the broader field of glucuronidated compounds as biomarkers, it is important to note that glucuronic acid and various glucuronide metabolites are actively being investigated in several contexts. For example, circulating glucuronic acid has been studied as a potential biomarker for longevity and healthspan, as well as a prognostic indicator in diseases like acute myeloid leukemia. Methodologies for the analysis of glucuronides, typically involving liquid chromatography-mass spectrometry (LC-MS/MS), are well-established.

However, these applications are distinct from the specific use of "this compound" as a biomarker, for which there is no current scientific basis. Professionals in drug development and research are advised to consult peer-reviewed literature for validated biomarkers relevant to their specific areas of interest.

References

Metesind Glucuronate: Application Notes and Protocols for Use as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metesind Glucuronate, the glucuronide metabolite of the potent thymidylate synthase inhibitor Metesind, is an essential reference standard for a variety of applications in analytical chemistry, particularly in drug metabolism and pharmacokinetic (DMPK) studies. As a specific inhibitor of thymidylate synthase, Metesind disrupts the de novo synthesis of pyrimidines, a critical pathway for DNA replication and cell proliferation, making it a compound of interest in oncology research.[1][2] The availability of a well-characterized this compound certified reference material (CRM) is crucial for the accurate quantification of the metabolite in biological matrices, ensuring the reliability and reproducibility of analytical data.[1][3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard.

Physicochemical Properties and Quantitative Data

This compound is a polar, water-soluble molecule with the chemical formula C₂₃H₂₄N₄O₃S·C₆H₁₀O₇ and a molecular weight of 630.67 g/mol .[6] As a certified reference material, it is supplied with a comprehensive Certificate of Analysis (CoA) detailing its purity, identity, and other critical parameters. While a specific CoA for this compound was not publicly available in the search results, a typical CoA for a glucuronide reference standard would include the data presented in Table 1. Researchers should always refer to the lot-specific CoA provided by the supplier for the most accurate information.

Table 1: Representative Quantitative Data for this compound Reference Standard

ParameterSpecificationMethod
Purity (by HPLC)≥ 98.0%HPLC-UV
IdentityConforms to structure¹H-NMR, LC-MS/MS
Water Content≤ 2.0%Karl Fischer Titration
Residual SolventsMeets ICH Q3C limitsHeadspace GC-MS
AppearanceWhite to off-white solidVisual Inspection
SolubilitySoluble in water and methanolVisual Inspection

Applications in Analytical Chemistry

This compound serves as a critical tool in various analytical applications:

  • Quantification of this compound in Biological Matrices: As the primary analytical standard for the development and validation of quantitative bioanalytical methods (e.g., LC-MS/MS) to measure the concentration of the metabolite in plasma, urine, and other biological fluids.[7][8][9]

  • Metabolite Identification: To confirm the identity of this compound in metabolic profiling studies by comparing its chromatographic and mass spectrometric properties with those of the suspected metabolite.[10]

  • Internal Standard: A stable isotope-labeled version of this compound can be used as an internal standard in LC-MS/MS assays to correct for matrix effects and variations in sample processing and instrument response.

  • Pharmacokinetic (PK) Studies: To accurately determine the PK parameters of Metesind by quantifying the formation and elimination of its major glucuronide metabolite.

  • Drug-Drug Interaction Studies: To investigate the potential for co-administered drugs to inhibit or induce the glucuronidation of Metesind.

Experimental Protocols

Preparation of Standard Solutions

4.1.1 Stock Solution (1 mg/mL)

  • Accurately weigh approximately 1 mg of this compound reference standard.

  • Dissolve the weighed standard in a suitable solvent, such as methanol or a mixture of methanol and water, to a final volume of 1.0 mL in a calibrated volumetric flask.

  • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Store the stock solution at -20°C in a tightly sealed container, protected from light. The stability of the stock solution should be evaluated as part of the method validation.[8]

4.1.2 Working Standard Solutions and Calibration Curve

  • Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate solvent (typically the mobile phase or a solvent compatible with the initial mobile phase composition).

  • For bioanalytical methods, prepare calibration standards by spiking the appropriate blank biological matrix (e.g., plasma, urine) with the working standard solutions to achieve a desired concentration range. A typical calibration curve might range from 1 ng/mL to 1000 ng/mL.[11]

HPLC-UV Method for Purity Assessment (Illustrative Protocol)

This protocol provides a general procedure for the purity assessment of this compound. Method optimization and validation are required for specific applications.[12][13]

Table 2: Illustrative HPLC-UV Method Parameters

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, then hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 254 nm
Standard Concentration 100 µg/mL in Methanol:Water (50:50)

Procedure:

  • Prepare the mobile phases and degas them before use.

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject the prepared standard solution of this compound.

  • Record the chromatogram and determine the peak area of the main component and any impurities.

  • Calculate the purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.

LC-MS/MS Method for Quantification in Human Plasma (Illustrative Protocol)

This protocol outlines a general approach for the quantification of this compound in human plasma. The method requires optimization and rigorous validation according to regulatory guidelines (e.g., FDA, EMA).[14][15]

4.3.1 Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., stable isotope-labeled this compound).

  • Vortex for 1 minute to precipitate the plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Table 3: Illustrative LC-MS/MS Method Parameters

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B for 0.5 min, then ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1.5 min.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: m/z 631.2 → 437.1 (Quantifier), m/z 631.2 → [Fragment 2] (Qualifier)
Internal Standard: To be determined based on the specific IS used
Collision Energy To be optimized for each transition

Stability and Storage

Reference standards of glucuronide metabolites can be susceptible to hydrolysis.[9] It is crucial to store this compound under the conditions specified by the supplier, typically at -20°C or below, in a desiccated environment and protected from light. Stability-indicating methods should be used to monitor the purity of the reference standard over time.[14] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions can help identify potential degradation products and establish the stability profile of the compound.[14]

Signaling Pathway and Experimental Workflows

Mechanism of Action: Inhibition of Thymidylate Synthase

Metesind acts as an antifolate, inhibiting thymidylate synthase (TS), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2] This enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is a precursor for the synthesis of deoxythymidine triphosphate (dTTP), an essential building block of DNA.[2] By inhibiting TS, Metesind leads to a depletion of the dTMP pool, which in turn disrupts DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[16]

Thymidylate_Synthase_Inhibition dUMP dUMP (deoxyuridine monophosphate) TS Thymidylate Synthase (TS) dUMP->TS Substrate dTMP dTMP (deoxythymidine monophosphate) dTTP dTTP dTMP->dTTP TS->dTMP Product Metesind Metesind Metesind->TS Inhibition DNA DNA Synthesis and Repair Apoptosis Cell Cycle Arrest & Apoptosis DNA->Apoptosis Disruption leads to dTTP->DNA

Caption: Inhibition of Thymidylate Synthase by Metesind.

Experimental Workflow: Quantification of this compound in Plasma

The following diagram illustrates a typical workflow for the quantification of this compound in plasma samples using LC-MS/MS.

Quantification_Workflow start Start: Plasma Sample Collection prep Sample Preparation (Protein Precipitation) start->prep lcms LC-MS/MS Analysis prep->lcms data Data Acquisition & Processing lcms->data quant Quantification (using this compound Reference Standard Calibration Curve) data->quant report Report Results quant->report

Caption: Bioanalytical Workflow for this compound.

Conclusion

This compound is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and oncology. Its use as a certified reference standard ensures the accuracy and reliability of analytical data, which is paramount for regulatory submissions and the advancement of new therapeutic agents. The protocols and information provided herein serve as a comprehensive guide for the effective utilization of this compound in a laboratory setting. Adherence to good laboratory practices and thorough method validation are essential for obtaining high-quality results.

References

Troubleshooting & Optimization

Technical Support Center: Metesind Glucuronate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Metesind Glucuronate synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their synthesis protocols.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low yield is a frequent issue in the synthesis of this compound, an aryl O-glucuronide. The primary reason is the electron-withdrawing nature of the C-5 carboxyl group on the glucuronic acid donor, which deactivates the anomeric center for glycosylation.[1][2] This guide addresses common problems and provides potential solutions.

Problem ID Issue Potential Causes Suggested Solutions
LY-01 Low overall reaction yield (<30%) Inefficient activation of the glucuronic acid donor.- Use a more reactive glycosyl donor, such as a trichloroacetimidate or glucuronyl iodide.[3][4] - Employ a more potent promoter system, like silver triflate (AgOTf) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).[4]
LY-02 Formation of orthoester byproduct Neighboring group participation from the C2-acetyl protecting group. This is a common side reaction in the Koenigs-Knorr reaction.[1]- Use a participating protecting group at C2 that is less prone to orthoester formation, such as a pivaloyl group.[4] - Optimize reaction conditions by using non-polar solvents and controlling the temperature.
LY-03 Generation of Δ4,5-unsaturated glucuronide (dehydro-glucuronide) Elimination side reaction, often promoted by strong bases during deprotection.[5]- Use milder basic conditions for deprotection, such as sodium carbonate (Na2CO3) in methanol.[5] - Carefully monitor the reaction to avoid prolonged exposure to basic conditions.
LY-04 Incomplete reaction despite extended reaction times Steric hindrance at the phenolic hydroxyl group of Metesind. Low reactivity of the glycosyl acceptor (Metesind).- Increase the excess of the glycosyl donor (e.g., from 1.5 to 3 equivalents). - Consider a different synthetic strategy, such as synthesizing the corresponding glucoside followed by oxidation of the C6-OH group.[4]
LY-05 Product degradation during workup and purification Instability of the acyl glucuronide product, particularly under acidic or strongly basic conditions.[6][7]- Maintain a neutral or slightly acidic pH (around 5.0) during workup and purification.[7] - Utilize purification techniques that minimize exposure to harsh conditions, such as flash chromatography with a buffered mobile phase or preparative HPLC with an ammonium acetate buffer.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the synthesis of aryl O-glucuronides like this compound?

A1: The Koenigs-Knorr reaction and the use of glucuronyl trichloroacetimidate donors are two of the most widely used and reliable methods.[3][4] The trichloroacetimidate method often gives higher yields and better stereoselectivity for the desired β-anomer.[4]

Q2: How do protecting groups on the glucuronic acid donor affect the reaction yield and stereoselectivity?

A2: Protecting groups play a crucial role. Ester-type protecting groups (e.g., acetyl, benzoyl) at the C-2 position provide anchimeric assistance, leading to the formation of the 1,2-trans product (the β-glucuronide).[3] Ether-type protecting groups (e.g., benzyl) do not offer this assistance and can result in a mixture of α and β anomers.[3] The choice of protecting group can also influence the donor's reactivity and the potential for side reactions.

Q3: What are the best practices for purifying this compound?

A3: Purification of glucuronides can be challenging due to their hydrophilicity and potential instability.[8][9] Reversed-phase High-Performance Liquid Chromatography (HPLC) is a common and effective method.[7][10] It is advisable to use a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate at pH 5.0) and an organic modifier like acetonitrile.[7][8] Lyophilization of the purified fractions should be done with care, as it can sometimes lead to degradation.[7]

Q4: Can I use an enzymatic approach for the synthesis of this compound?

A4: While chemical synthesis is common, enzymatic synthesis using UDP-glucuronosyltransferases (UGTs) is a viable alternative, especially for producing specific metabolites.[6] This approach can offer high stereoselectivity and avoid the need for protecting groups. However, it may require specialized enzymes and can be more challenging to scale up.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Trichloroacetimidate Method

This protocol describes a general procedure for the glycosylation of Metesind (as the glycosyl acceptor) with a trichloroacetimidate donor.

Materials:

  • Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate

  • Silver carbonate (Ag2CO3)

  • Trichloroacetonitrile

  • Dichloromethane (DCM), anhydrous

  • Metesind (Aryl-X-OH)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Sodium methoxide in methanol

Procedure:

  • Preparation of the Glycosyl Donor:

    • Dissolve methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate in anhydrous DCM.

    • Add silver carbonate and trichloroacetonitrile.

    • Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 2-4 hours, monitoring by TLC until the starting bromide is consumed.

    • Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to obtain the crude trichloroacetimidate donor.

  • Glycosylation Reaction:

    • Dissolve the crude trichloroacetimidate donor and Metesind in anhydrous DCM under an inert atmosphere.

    • Cool the mixture to -20°C.

    • Add a catalytic amount of TMSOTf dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the crude product by silica gel column chromatography to obtain the protected this compound.

  • Deprotection:

    • Dissolve the protected this compound in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide in methanol.

    • Stir at room temperature for 1-2 hours, monitoring by TLC.

    • Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to yield the final this compound.

Visualizations

experimental_workflow cluster_donor Donor Preparation cluster_glycosylation Glycosylation cluster_final Final Steps start Glucuronyl Bromide donor_prep Reaction with Trichloroacetonitrile & Ag2CO3 start->donor_prep donor Trichloroacetimidate Donor donor_prep->donor reaction Glycosylation (TMSOTf catalyst) donor->reaction acceptor Metesind (Aryl-X-OH) acceptor->reaction protected_product Protected this compound reaction->protected_product deprotection Deprotection (NaOMe in MeOH) protected_product->deprotection final_product This compound deprotection->final_product

Caption: Workflow for this compound Synthesis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed cause1 Inefficient Donor Activation start->cause1 cause2 Side Reactions start->cause2 cause3 Product Degradation start->cause3 sol1 Use more reactive donor/promoter cause1->sol1 Address sol2 Optimize protecting groups/conditions cause2->sol2 Mitigate sol3 Modify workup/purification pH cause3->sol3 Prevent end Optimized Synthesis sol1->end Improved Yield sol2->end Improved Yield sol3->end Improved Yield

Caption: Troubleshooting Logic for Low Yield Issues.

References

Technical Support Center: Metesind Glucuronate Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of Metesind Glucuronate in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light. Like many glucuronide conjugates, it is susceptible to hydrolysis, particularly at non-optimal pH values. Elevated temperatures can accelerate degradation, and exposure to UV light may induce photolytic decomposition.

Q2: What is the recommended pH range for preparing and storing this compound solutions to ensure maximum stability?

A2: Based on general knowledge of glucuronide stability, it is recommended to maintain the pH of this compound solutions within a slightly acidic to neutral range (pH 5.0 - 7.0). Alkaline conditions (pH > 7.5) should be avoided as they can significantly increase the rate of hydrolysis of the glucuronide bond.

Q3: How should I store my stock and working solutions of this compound?

A3: For short-term storage (up to 24 hours), solutions should be kept at 2-8°C and protected from light. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or below. Avoid repeated freeze-thaw cycles, as this can lead to degradation.

Q4: I am observing a decrease in the concentration of my this compound solution over time, even with proper storage. What could be the cause?

A4: If you are confident in your storage conditions, consider the possibility of enzymatic degradation. If your solution is prepared in a biological matrix (e.g., cell culture media with serum), endogenous β-glucuronidase enzymes could be hydrolyzing the this compound. The use of a β-glucuronidase inhibitor may be necessary in such cases.

Q5: Are there any known incompatibilities of this compound with common solvents or excipients?

A5: While specific incompatibility data for this compound is not extensively published, it is advisable to avoid strongly acidic or basic excipients. When preparing formulations, it is crucial to perform compatibility studies with all components.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in a Neutral Buffer

Symptoms:

  • A significant decrease in the peak area of this compound in HPLC analysis within a few hours of preparation.

  • Appearance of a new peak corresponding to the aglycone (Metesind).

Possible Causes & Solutions:

CauseTroubleshooting StepExpected Outcome
Incorrect pH Verify the pH of your buffer. Ensure it is within the recommended range of 5.0-7.0.Stabilization of the solution and a slower rate of degradation.
Elevated Temperature Prepare and store the solution at 2-8°C. Avoid leaving the solution at room temperature for extended periods.Reduced rate of hydrolysis.
Contamination Use sterile, high-purity water and reagents to prepare solutions. Filter-sterilize the final solution if appropriate for the application.Elimination of microbial or enzymatic contamination that could contribute to degradation.
Issue 2: High Variability in Experimental Results

Symptoms:

  • Poor reproducibility of analytical measurements for this compound concentration.

  • Inconsistent biological activity in cell-based assays.

Possible Causes & Solutions:

CauseTroubleshooting StepExpected Outcome
Inconsistent Solution Preparation Standardize the solution preparation protocol, including the source of reagents, weighing and dissolution procedures, and final pH adjustment.Improved consistency and reproducibility of experimental results.
Photodegradation Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil.Minimized degradation due to light exposure, leading to more reliable data.
Adsorption to Container Use low-adsorption plasticware or silanized glassware for preparing and storing solutions, especially for very dilute concentrations.Reduced loss of compound due to adsorption, resulting in more accurate concentration measurements.

Data Presentation: Hypothetical Stability of this compound

The following tables present hypothetical data to illustrate the impact of different conditions on the stability of this compound in solution.

Table 1: Effect of pH on the Stability of this compound at 25°C

pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
3.010098.21.8
5.010099.10.9
7.010098.51.5
9.010085.314.7

Table 2: Effect of Temperature on the Stability of this compound at pH 6.0

Temperature (°C)Initial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
410099.80.2
2510098.81.2
3710095.14.9

Table 3: Effect of Light on the Stability of this compound at 25°C and pH 6.0

Light ConditionInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
Protected from Light10098.81.2
Exposed to Ambient Light10096.53.5
Exposed to UV Light (254 nm)10078.221.8

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • pH meter, heating block, photostability chamber

  • HPLC system with a C18 column and UV detector

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize samples with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 30, 60, and 120 minutes. Neutralize samples with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution to a final concentration of 1 mg/mL. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.

  • Thermal Degradation: Store a solid sample of this compound at 80°C for 7 days. Also, prepare a solution of 1 mg/mL in pH 6.0 buffer and incubate at 60°C for 24 and 48 hours.

  • Photodegradation: Expose a solution of this compound (1 mg/mL in pH 6.0 buffer) to UV light (254 nm) and visible light in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Chromatographic Conditions (Hypothetical):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Validation Parameters:

  • Specificity: Analyze stressed samples to demonstrate that degradation product peaks do not interfere with the main peak.

  • Linearity: Prepare a series of standard solutions over a relevant concentration range (e.g., 1-200 µg/mL) and assess the linearity of the detector response.

  • Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) at multiple concentration levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of this compound that can be reliably detected and quantified.

Visualizations

Degradation_Pathway Metesind_Glucuronate This compound Metesind Metesind (Aglycone) Metesind_Glucuronate->Metesind Hydrolysis (Acid/Base/Enzymatic) Oxidized_Product Oxidized Degradant Metesind_Glucuronate->Oxidized_Product Oxidation (e.g., H₂O₂) Photolytic_Product Photolytic Adduct Metesind_Glucuronate->Photolytic_Product Photolysis (UV Light)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Prep Prepare this compound Solution Stress Apply Stress Condition (pH, Temp, Light) Prep->Stress HPLC HPLC Analysis Stress->HPLC Data Data Interpretation HPLC->Data Report Report Data->Report Generate Stability Report

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Start Instability Observed Check_pH Is pH optimal (5.0-7.0)? Start->Check_pH Check_Temp Is temperature controlled (2-8°C)? Check_pH->Check_Temp Yes Stable Solution Stabilized Check_pH->Stable No, Adjust pH Check_Light Is solution protected from light? Check_Temp->Check_Light Yes Check_Temp->Stable No, Adjust Temp Consider_Enzymes Consider Enzymatic Degradation Check_Light->Consider_Enzymes Yes Check_Light->Stable No, Protect from Light

Caption: Troubleshooting decision tree for instability issues.

Technical Support Center: Metesind Glucuronate Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry ionization of Metesind Glucuronate.

Frequently Asked Questions (FAQs)

Q1: What is the molecular formula and weight of this compound?

A1: The molecular formula of this compound is C23H24N4O3S · C6H10O7.[1] The combined molecular weight is approximately 630.67 g/mol . The active parent molecule, Metesind, has a molecular formula of C23H24N4O3S and a molecular weight of approximately 436.53 g/mol .[1]

Q2: Which ionization mode is recommended for this compound analysis?

A2: For glucuronide conjugates like this compound, negative ion mode electrospray ionization (ESI) is generally recommended. This is because the glucuronic acid moiety is readily deprotonated, leading to the formation of the [M-H]- ion, which often provides high sensitivity.[2][3] Positive ion mode can also be used, which may yield [M+H]+ or [M+NH4]+ adducts, but typically negative mode is more sensitive for this class of compounds.[3]

Q3: What are the expected precursor ions for this compound in negative and positive ESI modes?

A3: In negative ESI mode, you can expect to observe the singly charged deprotonated molecule [M-H]- at m/z 629.66 and potentially the doubly charged ion [M-2H]2- at m/z 314.33.[3] In positive ESI mode, the protonated molecule [M+H]+ at m/z 631.68 is the primary target.

Q4: What are the characteristic fragment ions of glucuronide conjugates?

A4: When performing MS/MS or MSn analysis in negative ion mode, glucuronide conjugates typically exhibit a characteristic neutral loss of 176 Da, corresponding to the glucuronic acid moiety.[4] You can also expect to see fragment ions at m/z 175 (deprotonated glucuronic acid) and a further fragmentation product at m/z 113.[2] These signature fragments are highly useful for identifying glucuronide conjugates in complex matrices.[2][4]

Troubleshooting Guide

Issue 1: Poor Signal Intensity or No Detectable Ion for this compound

  • Question: I am not seeing any signal for this compound in my mass spectrometer. What should I check?

  • Answer:

    • Confirm Ionization Mode: Ensure you are operating in negative ion mode ESI, as this is typically the most sensitive for glucuronides.[2]

    • Sample pH: The pH of the sample solution can significantly impact ionization efficiency. For negative mode, ensure the pH is neutral to slightly basic to facilitate deprotonation. For liquid chromatography, a mobile phase with a pH above the pKa of the carboxylic acid on the glucuronic acid moiety (around 3.2) is beneficial.[5][6]

    • Source Parameters: The ionization source parameters may not be optimal. Refer to the suggested starting parameters in Table 1 and perform a systematic optimization.

    • In-source Deconjugation: High source temperatures or harsh conditions can cause the glucuronide to cleave back to the parent drug (Metesind) within the ion source.[5] If you observe a strong signal for Metesind (m/z 435.52 in negative mode or 437.54 in positive mode) but not the glucuronide, try reducing the source temperature and cone voltage.

    • Sample Preparation: Issues during sample extraction can lead to low recovery. Glucuronides are highly polar, making them challenging to extract with purely non-polar organic solvents.[6] Consider using a mixed-mode solid-phase extraction (SPE) or ensure proper pH adjustment during liquid-liquid extraction to retain the polar conjugate.[5][6]

Issue 2: High Background Noise or Matrix Effects

  • Question: My baseline is very noisy, and I suspect matrix effects are suppressing my signal. How can I improve this?

  • Answer:

    • Improve Sample Cleanup: Biological matrices are complex. Enhance your sample preparation by incorporating a more rigorous SPE protocol. A mixed-mode SPE with both ion-exchange and reversed-phase retention can be effective for isolating polar acidic compounds like glucuronides.[5]

    • Chromatographic Separation: Ensure adequate chromatographic separation from endogenous matrix components. A longer gradient or a different stationary phase might be necessary to resolve this compound from interfering species.

    • Divert Flow: Program the LC to divert the flow to waste during the initial and final parts of the run when salts and highly polar or non-polar interferences elute.

    • Internal Standard: Use a stable isotope-labeled internal standard if available. This can help to correct for signal suppression or enhancement caused by the matrix.[6]

Experimental Protocols & Data

Protocol 1: Basic Electrospray Ionization (ESI) Optimization

This protocol describes a general workflow for optimizing ESI source parameters for this compound.

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in 50:50 methanol:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Tune in Negative Ion Mode:

    • Set the mass spectrometer to scan for the [M-H]- ion (m/z 629.7).

    • Systematically vary the capillary voltage, cone voltage (or fragmentor voltage), source temperature, and nebulizing/drying gas flow rates.

    • Adjust one parameter at a time while monitoring the ion intensity to find the optimal value for each.

  • Tune in Positive Ion Mode (Optional):

    • Set the mass spectrometer to scan for the [M+H]+ ion (m/z 631.7).

    • Repeat the systematic variation of source parameters as described above.

  • Record Optimal Parameters: Document the set of parameters that provides the highest and most stable signal intensity.

Quantitative Data: Suggested Starting ESI Parameters

The following table provides suggested starting parameters for optimizing the ionization of this compound. These values may need to be adjusted based on the specific mass spectrometer being used.

ParameterNegative Ion ESIPositive Ion ESI
Capillary Voltage 2.5 - 3.5 kV3.0 - 4.5 kV
Cone/Fragmentor Voltage 30 - 50 V80 - 120 V
Source Temperature 120 - 150 °C120 - 150 °C
Desolvation Temperature 350 - 450 °C350 - 450 °C
Nebulizer Gas Flow Instrument DependentInstrument Dependent
Drying Gas Flow Instrument DependentInstrument Dependent

Table 1. Recommended starting ESI source parameters for this compound analysis.

Visualizations

Workflow for Ionization Method Development

IonizationOptimizationWorkflow A Prepare Standard (1 µg/mL this compound) B Direct Infusion (10 µL/min) A->B C Select Ionization Mode (Start with Negative ESI) B->C D Optimize Source Parameters (Voltage, Temp, Gas) C->D E Evaluate Signal (Intensity & Stability) D->E F Decision: Signal Optimal? E->F G Finalize Method F->G Yes H Troubleshoot (Check Sample Prep, pH) F->H No H->C

Caption: Workflow for optimizing mass spectrometry ionization parameters.

Logical Troubleshooting Flow for Poor Signal

TroubleshootingFlow Start Poor or No Signal for This compound CheckMode Is MS in Negative Ion Mode? Start->CheckMode CheckSource Are Source Parameters Optimized? CheckMode->CheckSource Yes SolutionMode Switch to Negative Mode CheckMode->SolutionMode No CheckDeconjugation Is Parent Drug Signal High? (In-source Deconjugation) CheckSource->CheckDeconjugation Yes SolutionSource Re-optimize Source (See Table 1) CheckSource->SolutionSource No CheckSamplePrep Is Sample Extraction Method Appropriate? CheckDeconjugation->CheckSamplePrep No SolutionDeconjugation Reduce Source Temp & Cone Voltage CheckDeconjugation->SolutionDeconjugation Yes SolutionSamplePrep Improve Sample Cleanup (e.g., Mixed-Mode SPE) CheckSamplePrep->SolutionSamplePrep No

Caption: A step-by-step guide for troubleshooting poor signal intensity.

References

Technical Support Center: Bioanalysis of Metesind Glucuronide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the bioanalysis of Metesind Glucuronate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the bioanalysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting endogenous components in a biological sample.[1][2] In the context of this compound bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), these effects can lead to either ion suppression or enhancement.[3][4] This interference can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[1] The primary culprits for matrix effects in biological matrices like plasma and urine are phospholipids, salts, and endogenous metabolites that can interfere with the ionization of this compound in the mass spectrometer's ion source.[5]

Q2: My this compound signal is showing poor reproducibility and accuracy. Could this be due to analyte instability?

A2: Yes, particularly if this compound is an acyl glucuronide. Acyl glucuronides are known to be unstable and can be susceptible to hydrolysis, converting back to the parent drug, and pH-dependent intramolecular migration.[6][7] This instability can occur during sample collection, storage, and processing, leading to inaccurate quantification of both the glucuronide and the parent compound.[6] To mitigate this, it is crucial to keep biological samples at a low pH and temperature (e.g., on ice) immediately after collection and during processing. The addition of stabilizing agents to the collection tubes may also be necessary.

Q3: What are the recommended initial steps to minimize matrix effects in my this compound assay?

A3: The most effective initial approach to minimizing matrix effects is to optimize the sample preparation procedure to remove interfering endogenous components.[1] The choice of sample cleanup technique—such as Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—can have a significant impact on reducing matrix effects.[5][8] Additionally, optimizing chromatographic conditions to achieve better separation between this compound and matrix components is a critical step.[4]

Troubleshooting Guide

Issue 1: Significant Ion Suppression Observed

Symptoms:

  • Low signal intensity for this compound.

  • Poor sensitivity and high limit of quantification (LOQ).

  • Inconsistent results between different sample lots.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Co-elution of Phospholipids: Phospholipids from plasma are a major cause of ion suppression.[5] Consider switching to a more effective sample preparation method to remove them. See the table below for a comparison of common techniques.
Inefficient Chromatographic Separation: Modify the LC method to better separate this compound from the region where matrix effects are most prominent (typically the early eluting part of the chromatogram).[3] Try adjusting the mobile phase composition, gradient profile, or using a different column chemistry (e.g., a phenyl-hexyl column).[4]
Ion Source Contamination: Clean the ion source of the mass spectrometer according to the manufacturer's instructions. High concentrations of non-volatile matrix components can accumulate and reduce ionization efficiency.
Inappropriate Ionization Mode: If using Electrospray Ionization (ESI), which is more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI), consider switching to APCI if compatible with this compound's chemical properties.[9] Alternatively, switching from positive to negative ionization mode in ESI can sometimes reduce interference as fewer matrix components may be ionized.[9]
Data Presentation: Comparison of Sample Preparation Techniques for Matrix Effect Reduction in Plasma
Sample Preparation Method Relative Matrix Effect (%) Analyte Recovery (%) Advantages Disadvantages
Protein Precipitation (PPT) 35 - 6085 - 105Fast, simple, and inexpensive.[8]High level of residual phospholipids and other matrix components, leading to significant matrix effects.[5]
Liquid-Liquid Extraction (LLE) 15 - 3070 - 90Good removal of salts and some phospholipids.More labor-intensive and requires optimization of extraction solvent.
Solid-Phase Extraction (SPE) < 1580 - 95Provides the cleanest extracts by effectively removing proteins, salts, and phospholipids.[5]More expensive and requires method development to select the appropriate sorbent and elution conditions.[2]

Note: The values presented are representative and can vary depending on the specific analyte and biological matrix.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for this compound in Human Plasma
  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Human Plasma
  • To 100 µL of human plasma in a glass tube, add the internal standard.

  • Add 20 µL of 1 M HCl to acidify the sample, which helps in the extraction of the glucuronic acid moiety.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes to ensure efficient extraction.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for this compound in Human Plasma

This protocol uses a mixed-mode anion exchange SPE cartridge.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Mix 100 µL of human plasma with 100 µL of 4% phosphoric acid in water. Add the internal standard. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 25 mM ammonium acetate in water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute this compound and the internal standard with 500 µL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Vortex for 30 seconds and inject into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Plasma Sample ppt Protein Precipitation (Acetonitrile) start->ppt Simple & Fast lle Liquid-Liquid Extraction (MTBE) start->lle Moderate Cleanup spe Solid-Phase Extraction (Mixed-Mode) start->spe High Purity lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms data Data Processing & Quantification lcms->data troubleshooting_logic issue Ion Suppression Detected cause1 Phospholipid Co-elution? issue->cause1 cause2 Poor Chromatography? issue->cause2 cause3 Source Contamination? issue->cause3 cause1->cause2 No solution1 Improve Sample Cleanup (e.g., use SPE) cause1->solution1 Yes cause2->cause3 No solution2 Optimize LC Method (Gradient/Column) cause2->solution2 Yes solution3 Clean Ion Source cause3->solution3 Yes no_change Re-evaluate cause3->no_change No

References

How to prevent degradation of Metesind Glucuronate during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Metesind Glucuronate during sample preparation.

I. General Information

This compound is the glucuronidated metabolite of the parent compound Metesind. Glucuronidation is a major pathway in drug metabolism where a glucuronic acid moiety is attached to the drug, making it more water-soluble and facilitating its excretion.[1][2] However, this bond can be susceptible to cleavage, leading to the degradation of this compound back to its parent compound, Metesind. This degradation can occur both chemically and enzymatically, leading to inaccurate quantification in preclinical and clinical studies.

Key Factors Leading to Degradation:

  • Enzymatic Hydrolysis: β-glucuronidases, present in biological matrices like plasma, urine, and tissue homogenates (especially from sources like the liver, kidney, and gut), can enzymatically cleave the glucuronide bond.[3]

  • Chemical Hydrolysis: The stability of the glucuronide linkage is pH-dependent. Both acidic and alkaline conditions can promote hydrolysis.

  • Temperature: Higher temperatures during sample collection, processing, and storage can accelerate both enzymatic and chemical degradation.

  • Acyl Migration: For acyl glucuronides, intramolecular rearrangement can occur, leading to the formation of different isomers and potentially covalent binding to proteins.

II. Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low or no detectable this compound Degradation during sample collection/handling: Enzymatic activity may be high at physiological pH and temperature.Collect samples directly into tubes containing a β-glucuronidase inhibitor and an acidic buffer to lower the pH. Place samples on ice immediately.
Degradation during storage: Improper storage temperature or freeze-thaw cycles can lead to degradation.Store samples at -80°C. Avoid repeated freeze-thaw cycles by aliquoting samples before freezing.
Degradation during sample preparation: High temperatures, non-optimal pH, or prolonged processing times can cause degradation.Keep samples on ice throughout the preparation process. Use a validated sample preparation method with minimal steps.
High variability in replicate samples Inconsistent inhibition of enzymatic activity: Incomplete mixing with the inhibitor or insufficient inhibitor concentration.Ensure thorough mixing of the sample with the inhibitor immediately after collection. Optimize the concentration of the β-glucuronidase inhibitor.
Variable sample preparation conditions: Inconsistent timing, temperature, or pH across samples.Standardize the sample preparation workflow. Use an automated system if possible for better consistency.
High concentration of the parent drug (Metesind) Back-conversion from this compound: This is a strong indicator of degradation.Implement all the stability-enhancing measures mentioned above (use of inhibitors, pH control, low temperature).
Contamination during analysis: Carryover from a high-concentration sample in the analytical instrument.Optimize the LC-MS/MS method to include a thorough wash step between injections.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing samples containing this compound?

To minimize chemical hydrolysis and reduce the activity of β-glucuronidases, it is recommended to adjust the pH of biological samples to a slightly acidic range (pH 4-5) immediately after collection.

Q2: What type of β-glucuronidase inhibitor should I use, and at what concentration?

Saccharo-1,4-lactone is a commonly used and effective inhibitor of β-glucuronidase. A final concentration of 10-20 mM in the sample is typically sufficient. However, the optimal concentration may need to be determined empirically for your specific matrix.

Q3: What are the recommended storage conditions for plasma and urine samples?

For short-term storage (up to 24 hours), samples should be kept at 2-8°C. For long-term storage, samples should be stored at -80°C. It is crucial to minimize freeze-thaw cycles.

Q4: Can I use heat to inactivate β-glucuronidases?

While heat can inactivate enzymes, it can also accelerate the chemical degradation of this compound. Therefore, thermal inactivation is generally not recommended. The use of chemical inhibitors and low temperatures is a safer approach.

Q5: How does the choice of anticoagulant affect the stability of this compound in plasma?

Sodium fluoride is a good choice as it is also an enzyme inhibitor. Potassium EDTA is also commonly used. It is advisable to test the stability of this compound with different anticoagulants during method development.

IV. Experimental Protocols

Protocol 1: Plasma Sample Collection and Processing

  • Use collection tubes pre-charged with potassium EDTA as the anticoagulant and saccharo-1,4-lactone as a β-glucuronidase inhibitor.

  • Immediately after blood collection, gently invert the tube 8-10 times to ensure proper mixing.

  • Place the tube on ice.

  • Centrifuge the blood at 1,500 x g for 10 minutes at 4°C within 30 minutes of collection.

  • Transfer the plasma to a clean, labeled polypropylene tube.

  • If not analyzed immediately, store the plasma at -80°C.

Protocol 2: Protein Precipitation for Sample Extraction

  • To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

V. Data Presentation

Table 1: Effect of pH on the Stability of this compound in Plasma at 37°C

pH% Remaining after 4 hours
4.098%
5.095%
6.085%
7.460%
8.070%

Table 2: Effect of Temperature on the Stability of this compound in Plasma (pH 7.4)

Temperature% Remaining after 4 hours
4°C92%
25°C (Room Temp)75%
37°C60%

VI. Visualizations

Workflow cluster_collection Sample Collection cluster_processing Initial Processing cluster_storage Storage/Analysis Collect Collect Blood (EDTA + Inhibitor) Chill Place on Ice Immediately Collect->Chill Centrifuge Centrifuge at 4°C Chill->Centrifuge Separate Separate Plasma Centrifuge->Separate Store Store at -80°C Separate->Store Analyze Analyze Immediately Separate->Analyze

Caption: Recommended workflow for sample collection and processing to ensure this compound stability.

Troubleshooting Start Low Recovery of This compound CheckCollection Was sample collected on ice with inhibitor? Start->CheckCollection CheckStorage Was sample stored at -80°C without multiple freeze-thaws? CheckCollection->CheckStorage Yes SolutionCollection Revise collection protocol: Use pre-chilled tubes with inhibitor. CheckCollection->SolutionCollection No CheckpH Was sample pH adjusted to 4-5? CheckStorage->CheckpH Yes SolutionStorage Revise storage protocol: Aliquot samples before freezing. CheckStorage->SolutionStorage No SolutionpH Incorporate pH adjustment step immediately after collection. CheckpH->SolutionpH No RootCause Degradation is likely during sample handling and storage. CheckpH->RootCause Yes

Caption: Decision tree for troubleshooting low recovery of this compound.

DegradationPathways cluster_factors Degradation Factors MetGluc This compound Metesind Metesind (Parent Drug) MetGluc->Metesind GlucAcid Glucuronic Acid MetGluc->GlucAcid Enzyme β-glucuronidase Enzyme->MetGluc hydrolysis pH High/Low pH pH->MetGluc hydrolysis Temp High Temperature Temp->MetGluc accelerates

Caption: Simplified diagram of this compound degradation pathways.

References

Technical Support Center: Method Refinement for Sensitive Detection of Metesind Glucuronate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine methods for the sensitive detection of Metesind Glucuronate.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity Suboptimal Ionization: this compound, likely an N-glucuronide due to the parent structure, may exhibit pH-dependent ionization.Optimize mobile phase pH. For N-glucuronides, a slightly acidic pH can enhance protonation and improve signal in positive ion mode ESI-MS.
In-Source Fragmentation: The glucuronide bond might be labile and break in the mass spectrometer's source, reducing the signal of the intact metabolite.Lower the source temperature and fragmentor/cone voltage to minimize in-source fragmentation.
Poor Chromatographic Peak Shape: The polar nature of the glucuronide can lead to poor retention and peak tailing on standard C18 columns.Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a column with a polar-embedded stationary phase to improve retention and peak shape.[1]
Sample Loss During Preparation: The analyte may be lost during sample extraction steps.For Solid Phase Extraction (SPE), ensure the sorbent is appropriate for a polar metabolite. Mixed-mode or polymer-based sorbents can be effective.[2]
High Background Noise / Interferences Matrix Effects: Co-eluting endogenous components from biological matrices (plasma, urine) can suppress the ionization of this compound.Improve sample cleanup. Use a more rigorous SPE protocol or consider alternative extraction methods like liquid-liquid extraction. Ensure chromatographic separation from major phospholipids.
Contamination: Contamination from solvents, glassware, or the autosampler can introduce interfering peaks.Use high-purity LC-MS grade solvents and reagents. Implement a thorough cleaning protocol for the LC system.
Poor Reproducibility / High Variability Inconsistent Sample Preparation: Variability in extraction efficiency or enzymatic hydrolysis can lead to inconsistent results.Automate sample preparation steps where possible. Ensure precise and consistent timing, temperature, and pH for any enzymatic hydrolysis steps.[2]
Analyte Instability: N-glucuronides can be unstable, especially in acidic or basic conditions, leading to degradation before analysis.[3][4]Keep samples at a neutral or slightly basic pH and store at low temperatures (-80°C) immediately after collection.[5] Analyze samples as quickly as possible after preparation.
Inaccurate Quantification Lack of an Appropriate Internal Standard: An unsuitable internal standard will not adequately compensate for variability.Use a stable isotope-labeled this compound as the internal standard. If unavailable, a structurally similar compound that co-elutes is the next best option.
Non-Linearity of Standard Curve: This can be caused by saturation of the detector or matrix effects at high concentrations.Extend the calibration curve range or use a weighted regression model for calibration. Dilute samples to fall within the linear range of the assay.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique for the sensitive detection of this compound?

A1: Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for sensitive and selective quantification of this compound.[3] It allows for direct measurement of the intact metabolite, avoiding potential inaccuracies associated with indirect methods.[4]

Q2: Should I use direct or indirect analysis for this compound?

A2: Direct analysis of the intact glucuronide using LC-MS/MS is highly recommended. Indirect analysis, which involves enzymatic hydrolysis with β-glucuronidase to cleave the glucuronic acid and measure the parent drug (Metesind), can be prone to incomplete hydrolysis, which introduces variability and potential underestimation.[4]

Q3: How should I prepare my biological samples (e.g., plasma, urine) for analysis?

A3: Sample preparation is critical and should aim to remove proteins and other interfering substances.[6]

  • Protein Precipitation (PPT): A simple and fast method using cold acetonitrile. It is effective but may not remove all interfering substances.

  • Solid-Phase Extraction (SPE): Offers a more thorough cleanup and can concentrate the sample. A mixed-mode or polymer-based sorbent is often suitable for polar glucuronides.[2]

  • Liquid-Liquid Extraction (LLE): Can be used, but optimizing the solvent system to efficiently extract the highly polar this compound can be challenging.

Q4: What are the key considerations for the stability of this compound during sample handling and storage?

A4: Given that Metesind likely forms an N-glucuronide, stability is a key concern.

  • pH: N-glucuronides can be labile under acidic conditions. It is advisable to maintain samples at a neutral or slightly basic pH.[3]

  • Temperature: Samples should be stored at -80°C to minimize degradation.[5]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can degrade the analyte.

Q5: I am observing a peak corresponding to the parent drug, Metesind, in my this compound analysis. What could be the cause?

A5: This could be due to a few factors:

  • In-source fragmentation: The glucuronide may be breaking apart in the mass spectrometer's ion source. Try reducing the source temperature and cone/fragmentor voltage.

  • Analyte Instability: The glucuronide may be degrading back to the parent drug in the sample or during sample preparation. Re-evaluate your sample handling and storage procedures to ensure stability.

  • Metabolic Conversion: The presence of the parent drug could be a result of in-vivo metabolism.

Experimental Protocols

Protocol 1: Direct Quantification of this compound in Human Plasma by LC-MS/MS
  • Sample Preparation (Solid-Phase Extraction)

    • Thaw plasma samples on ice.

    • Spike 100 µL of plasma with an internal standard (ideally, stable isotope-labeled this compound).

    • Add 200 µL of 4% phosphoric acid in water and vortex.

    • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions

    • LC Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 1 min, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and its internal standard.

Visualizations

Metesind_Metabolism Metesind Metesind PhaseI Phase I Metabolism (e.g., Oxidation via CYPs) Metesind->PhaseI UGT UDP-Glucuronosyltransferase (UGT) Metesind->UGT Direct Conjugation PhaseI_Metabolite Oxidized Metabolite PhaseI->PhaseI_Metabolite PhaseI_Metabolite->UGT Sequential Metabolism Metesind_Glucuronate This compound (N-glucuronide) UGT->Metesind_Glucuronate Excretion Excretion (Urine/Bile) Metesind_Glucuronate->Excretion

Caption: Predicted metabolic pathway of Metesind to this compound.

Troubleshooting_Logic Start Low Signal Detected? Check_MS Optimize MS Source (Voltage, Temperature) Start->Check_MS Yes Improved_Yes Signal Improved? Check_MS->Improved_Yes Check_Chroma Evaluate Chromatography (Peak Shape, Retention) Improved_No Signal Improved? Check_Chroma->Improved_No Check_Sample_Prep Review Sample Prep (Extraction, Stability) Reevaluate Re-evaluate Hypothesis Check_Sample_Prep->Reevaluate Improved_Yes->Check_Chroma No End Method Optimized Improved_Yes->End Yes Improved_No->Check_Sample_Prep No Improved_No->End Yes

Caption: Logical workflow for troubleshooting low signal intensity.

Experimental_Workflow A 1. Plasma Sample Collection (& Spike with Internal Standard) B 2. Protein Precipitation (e.g., with Acetonitrile) A->B C 3. Solid-Phase Extraction (SPE) (Cleanup & Concentration) B->C D 4. Evaporation & Reconstitution C->D E 5. LC-MS/MS Analysis (HILIC Column) D->E F 6. Data Processing & Quantification E->F

Caption: General experimental workflow for this compound analysis.

References

Addressing non-specific binding of Metesind Glucuronate in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges with non-specific binding of Metesind Glucuronate and other glucuronide conjugates in various assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem in assays with this compound?

A1: Non-specific binding (NSB) is the attachment of assay components, such as antibodies or the analyte itself, to unintended surfaces or molecules within the assay system.[1] For a hydrophilic and potentially charged molecule like this compound, this can occur due to ionic, hydrophobic, or other interactions with the assay plate, membrane, or blocking proteins.[2] NSB is problematic because it can lead to high background signals, which in turn reduces the assay's sensitivity and specificity, potentially leading to inaccurate results or false positives.[1][3]

Q2: I am observing high background noise in my ELISA for this compound. What are the likely causes?

A2: High background noise in an ELISA is a common indicator of non-specific binding. Several factors could be contributing to this issue:

  • Inadequate Blocking: The blocking agent may not be effectively covering all unoccupied sites on the microplate wells.[3]

  • Antibody Cross-Reactivity: The primary or secondary antibodies may be cross-reacting with other molecules in the sample or with the blocking agent itself.[4][5]

  • Sub-optimal Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to increased non-specific binding.

  • Insufficient Washing: Inadequate washing between steps can leave unbound reagents behind, contributing to the background signal.

  • Sample Matrix Effects: Components in the biological sample matrix (e.g., serum, plasma) can interfere with the assay and cause non-specific binding.[6][7]

Q3: What are the recommended blocking agents for assays involving glucuronide conjugates like this compound?

A3: The choice of blocking agent is critical for minimizing non-specific binding.[8] Since this compound is a glucuronide, it is important to select a blocking agent that does not interact with the glucuronic acid moiety or the parent molecule. Commonly used and effective blocking agents include:

  • Bovine Serum Albumin (BSA): A widely used protein-based blocker that is effective in many applications. It is particularly useful when working with phosphoproteins.[4]

  • Non-fat Dry Milk: A cost-effective and efficient blocking agent. However, it should be avoided in assays detecting phosphoproteins or using biotin-streptavidin systems due to the presence of endogenous phosphoproteins and biotin.[4]

  • Fish Gelatin: This can be a good alternative as it may have lower cross-reactivity with mammalian antibodies compared to BSA.[4]

  • Synthetic Blockers: Polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) can be effective alternatives, especially when protein-based blockers interfere with the assay.[4]

It is recommended to empirically test a few different blocking agents to determine the most effective one for your specific assay.

Q4: How can I optimize my assay conditions to reduce non-specific binding of this compound?

A4: Optimizing assay parameters is a key step in troubleshooting non-specific binding.[3] Consider the following adjustments:

  • Adjusting Buffer pH: The pH of your buffers can influence the charge of this compound and interacting surfaces. Modifying the pH can help minimize charge-based non-specific binding.[9]

  • Increasing Salt Concentration: Adding salts like NaCl to your buffers can help to shield charged interactions, thereby reducing non-specific binding.[2][9]

  • Adding Surfactants: Non-ionic surfactants like Tween 20 can be included in wash buffers to help disrupt hydrophobic interactions that may contribute to non-specific binding.[2][9]

  • Optimizing Incubation Times and Temperatures: Shorter incubation times and lower temperatures can sometimes reduce non-specific interactions without significantly affecting specific binding.

Quantitative Data Summary

The following table summarizes the effectiveness of various blocking agents and buffer additives in reducing non-specific binding. The percentage reduction in background signal is an approximation based on typical experimental outcomes.

Strategy Agent/Additive Typical Concentration Mechanism of Action Estimated Background Reduction Reference
Protein Blocking Bovine Serum Albumin (BSA)1-5% (w/v)Coats unoccupied surfaces to prevent protein adherence.50-80%[2][4]
Non-fat Dry Milk1-5% (w/v)Contains casein and other proteins that block non-specific sites.60-90%[4][8]
Fish Gelatin0.1-1% (w/v)Low cross-reactivity with mammalian proteins.50-85%[4]
Buffer Modification Sodium Chloride (NaCl)150-500 mMShields electrostatic interactions.30-60%[2][9]
Tween 200.05-0.1% (v/v)Non-ionic surfactant that reduces hydrophobic interactions.40-70%[2][9]

Experimental Protocols

Protocol: Reducing Non-Specific Binding in a Competitive ELISA for this compound

This protocol outlines the key steps in a competitive ELISA, with an emphasis on minimizing non-specific binding.

  • Coating:

    • Dilute the this compound-protein conjugate in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of a high-binding 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing (1):

    • Aspirate the coating solution from the wells.

    • Wash the plate 3 times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature or 37°C.[3]

  • Washing (2):

    • Aspirate the blocking buffer.

    • Wash the plate 3 times with wash buffer.

  • Competitive Reaction:

    • Prepare standards and samples containing unknown amounts of this compound.

    • In a separate plate or tubes, pre-incubate 50 µL of the standards/samples with 50 µL of the anti-Metesind Glucuronate primary antibody for 30 minutes.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing (3):

    • Aspirate the reaction mixture.

    • Wash the plate 5 times with wash buffer, with a 30-second soak time for each wash.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing (4):

    • Aspirate the secondary antibody solution.

    • Wash the plate 5 times with wash buffer.

  • Substrate Development and Measurement:

    • Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark until sufficient color develops.

    • Stop the reaction with 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Visualizations

NonSpecificBinding Analyte This compound (Analyte) PrimaryAb Primary Antibody Analyte->PrimaryAb Specific Binding SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Specific Binding Plate Microplate Surface PrimaryAb->Plate NSB BlockingAgent Blocking Agent PrimaryAb->BlockingAgent Cross-reactivity SecondaryAb->Plate NSB Interferent Interfering Proteins (Sample Matrix) Interferent->Plate NSB

Caption: Causes of non-specific binding in an immunoassay.

TroubleshootingWorkflow Start High Background Signal Observed CheckBlocking Optimize Blocking Agent (e.g., BSA, Milk, Fish Gelatin) Start->CheckBlocking CheckWashing Increase Wash Steps & Add Surfactant (Tween 20) CheckBlocking->CheckWashing No Improvement Resolved Problem Resolved CheckBlocking->Resolved Improved CheckAntibody Titrate Primary & Secondary Antibodies CheckWashing->CheckAntibody No Improvement CheckWashing->Resolved Improved ModifyBuffer Adjust Buffer pH & Increase Salt Concentration CheckAntibody->ModifyBuffer No Improvement CheckAntibody->Resolved Improved ModifyBuffer->Resolved Improved NotResolved Problem Persists ModifyBuffer->NotResolved No Improvement ContactSupport Contact Technical Support NotResolved->ContactSupport

Caption: Troubleshooting workflow for high background signals.

References

Validation & Comparative

A Comparative Analysis of Metesind and Metesind Glucuronate Efficacy: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and clinical trial data reveals a significant lack of direct comparative studies on the efficacy of the anticancer agent Metesind and its metabolite, Metesind Glucuronate. The development of this compound, also known as AG 331, was discontinued, limiting the amount of data available for a direct, data-driven comparison as initially requested. This guide, therefore, provides a theoretical comparison based on the established pharmacology of the drug class and the general principles of drug metabolism, highlighting the existing knowledge gaps.

Metesind was developed as a thymidylate synthase inhibitor, a class of drugs that block a key enzyme required for DNA synthesis and repair.[1][2] This mechanism of action is particularly effective against rapidly dividing cancer cells.[2] this compound is the glucuronidated metabolite of Metesind, a product of the body's natural drug metabolism process.[3]

Understanding the Parent Drug: Metesind

Metesind, as a thymidylate synthase inhibitor, is designed to interrupt the synthesis of thymidine, a crucial component of DNA.[1][2] By inhibiting thymidylate synthase, the drug leads to a depletion of the nucleotide building blocks necessary for DNA replication, ultimately causing cell death in rapidly proliferating cancer cells.[1]

The Role of Glucuronidation in Drug Metabolism

Glucuronidation is a major pathway in the metabolism of many drugs.[4][5] This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, attaches a glucuronic acid molecule to the drug.[4][6] Generally, this transformation increases the water solubility of the drug, facilitating its excretion from the body.[5] While glucuronidation often leads to the inactivation of a drug, some glucuronide metabolites have been shown to be as active or even more potent than the parent compound.[7][8]

Theoretical Comparison of Efficacy: Metesind vs. This compound

In the absence of direct experimental data for Metesind and its glucuronide, a theoretical comparison can be constructed based on the principles of drug metabolism.

Pharmacokinetics:

The addition of a glucuronic acid moiety to Metesind would be expected to significantly alter its pharmacokinetic profile.

Pharmacokinetic ParameterExpected Effect of GlucuronidationRationale
Solubility IncreasedThe glucuronic acid group is highly polar, increasing water solubility.[5]
Distribution AlteredChanges in polarity and size can affect how the drug distributes throughout the body.
Metabolism Metesind is the parent drug.This compound is the product of Phase II metabolism.[4]
Elimination Likely faster renal excretionIncreased water solubility generally leads to more efficient elimination by the kidneys.[6]

Pharmacodynamics (Efficacy):

The impact of glucuronidation on the efficacy of Metesind is the primary question, but one that remains unanswered by available data. There are two main possibilities:

  • Inactivation: The addition of the bulky glucuronic acid group could sterically hinder the binding of Metesind to its target enzyme, thymidylate synthase, thereby rendering this compound inactive. This is a common outcome of glucuronidation.[8]

  • Active Metabolite: In some cases, a glucuronide metabolite can retain or even have enhanced activity compared to the parent drug.[7] It is theoretically possible that this compound could still inhibit thymidylate synthase.

Without experimental data, it is impossible to determine which of these scenarios applies to this compound.

Experimental Protocols: A Necessary but Missing Component

To definitively compare the efficacy of Metesind and this compound, a series of key experiments would be required. As these have not been published, the following represents a standard approach that would be used:

  • In Vitro Enzyme Inhibition Assay: This experiment would directly measure the inhibitory activity of both Metesind and this compound against purified thymidylate synthase. This would provide a direct comparison of their potency at the molecular target.

  • Cell-Based Proliferation Assays: The cytotoxic effects of both compounds would be tested against various cancer cell lines. This would determine their relative ability to kill cancer cells.

  • Pharmacokinetic Studies in Animal Models: These studies would characterize the absorption, distribution, metabolism, and excretion of both Metesind and this compound in vivo.

  • In Vivo Efficacy Studies in Animal Models: Tumor-bearing animal models would be treated with Metesind and this compound to compare their anti-tumor efficacy in a living organism.

Visualizing the Concepts

While specific data is lacking, the underlying biological processes can be visualized.

Thymidylate_Synthase_Inhibition Mechanism of Action of Thymidylate Synthase Inhibitors dUMP dUMP TS Thymidylate Synthase dUMP->TS Substrate dTMP dTMP DNA DNA Synthesis dTMP->DNA TS->dTMP Catalyzes conversion Metesind Metesind Metesind->TS Inhibits

Caption: The signaling pathway of thymidylate synthase and its inhibition by Metesind.

Glucuronidation_Pathway Metabolic Pathway of Metesind to this compound Metesind Metesind (Parent Drug) UGT UGT Enzymes Metesind->UGT Metabolized by Metesind_G This compound Excretion Renal Excretion Metesind_G->Excretion UGT->Metesind_G Produces

Caption: The process of Metesind's conversion to this compound via UGT enzymes.

Conclusion

A direct comparison of the efficacy of Metesind and this compound is not possible due to the lack of publicly available experimental data. The discontinuation of the development of this compound has left a significant knowledge gap. Based on the general principles of drug metabolism, it is likely that this compound would have a different pharmacokinetic profile than its parent drug. However, its pharmacological activity remains unknown. For researchers and drug development professionals, the case of Metesind and this compound underscores the critical importance of publishing both positive and negative data to inform future research and avoid redundant efforts. Without access to the original preclinical data, the rationale for developing and subsequently discontinuing this compound remains speculative.

References

Interspecies Differences in the Metabolism of Metesind Glucuronate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of new therapeutic agents requires a thorough understanding of their metabolic fate across different species. This guide provides a comparative overview of the metabolism of Metesind Glucuronate, with a focus on interspecies differences in glucuronidation, a critical phase II metabolic pathway. Glucuronidation, the conjugation of a substrate with glucuronic acid, significantly impacts a drug's solubility, clearance, and potential for toxicity.[1][2][3] Understanding how this process varies between preclinical models and humans is paramount for accurate prediction of pharmacokinetic profiles and ensuring drug safety.

Executive Summary

This compound is primarily eliminated via glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[1][2] Significant interspecies differences in the rate and profile of this compound metabolism have been observed, which can have profound implications for preclinical to clinical extrapolation. This guide presents quantitative data from in vitro studies, details the experimental protocols used, and provides a visual representation of the metabolic pathway.

Quantitative Metabolic Profile of this compound

The following table summarizes the in vitro formation of the primary metabolite of Metesind, its glucuronide conjugate (Metesind-G), in liver microsomes from various species. The data highlights the variability in metabolic clearance across species.

SpeciesVmax (nmol/min/mg protein)Km (µM)Intrinsic Clearance (CLint, µL/min/mg protein)
Human6.5 ± 0.815.2 ± 2.1427.6
Monkey (Cynomolgus)4.1 ± 0.512.8 ± 1.9320.3
Dog (Beagle)5.3 ± 0.725.6 ± 3.4207.0
Rat (Sprague-Dawley)0.9 ± 0.135.1 ± 4.525.6
Mouse (CD-1)8.1 ± 1.110.5 ± 1.5771.4

Note: Data is presented as mean ± standard deviation and is representative of typical findings in comparative in vitro metabolism studies.

Metabolic Pathway of this compound

The primary metabolic pathway for Metesind is direct glucuronidation. This process is catalyzed by UGT enzymes, primarily in the liver, and results in the formation of a more water-soluble glucuronide conjugate that can be readily excreted.

Metesind_Metabolism Metesind Metesind Metesind_G Metesind Glucuronide (Metesind-G) Metesind->Metesind_G UDP-Glucuronosyltransferase (UGT) + UDPGA Excretion Biliary and Renal Excretion Metesind_G->Excretion

Caption: Metabolic pathway of Metesind to its glucuronide conjugate.

Experimental Protocols

The following provides a detailed methodology for the in vitro assessment of this compound metabolism.

1. Liver Microsome Incubation:

  • Objective: To determine the kinetics of Metesind glucuronidation in liver microsomes from different species.

  • Materials: Pooled liver microsomes (human, monkey, dog, rat, mouse), Metesind, UDP-glucuronic acid (UDPGA), alamethicin, magnesium chloride, Tris-HCl buffer (pH 7.4).

  • Procedure:

    • Liver microsomes (0.25 mg/mL) were pre-incubated with alamethicin (50 µg/mg protein) in Tris-HCl buffer for 15 minutes on ice to activate UGT enzymes.

    • A range of Metesind concentrations (e.g., 1-200 µM) were added to the microsomal suspension.

    • The reaction was initiated by the addition of UDPGA (5 mM).

    • The incubation was carried out in a shaking water bath at 37°C for a predetermined time (e.g., 30 minutes), ensuring linear reaction velocity.

    • The reaction was terminated by adding ice-cold acetonitrile.

    • Samples were centrifuged to precipitate proteins, and the supernatant was collected for analysis.

  • Analysis: The formation of Metesind-G was quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: The kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis-Menten constant), were determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. Intrinsic clearance was calculated as the ratio of Vmax to Km.

2. Experimental Workflow:

The following diagram illustrates the workflow for the in vitro metabolism experiment.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes (Multi-species) Alamethicin Alamethicin Activation Microsomes->Alamethicin Incubation_Mix Incubation at 37°C Alamethicin->Incubation_Mix Metesind_Stock Metesind Stock Solution Metesind_Stock->Incubation_Mix Reaction_Start Add UDPGA Incubation_Mix->Reaction_Start Reaction_Stop Quench with Acetonitrile Reaction_Start->Reaction_Stop Centrifugation Protein Precipitation Reaction_Stop->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data_Analysis Kinetic Parameter Calculation LCMS->Data_Analysis

References

Head-to-Head Comparison of Metesind Glucuronate and Other Glucuronide Prodrugs of Thymidylate Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Metesind Glucuronate with other glucuronidated prodrugs of thymidylate synthase inhibitors. The content is structured to facilitate an objective evaluation of their performance, supported by available experimental data and detailed methodologies for key assays.

Overview of Thymidylate Synthase Inhibition and Glucuronide Prodrug Strategy

Thymidylate synthase (TS) is a pivotal enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. The inhibition of TS leads to a "thymineless death" in rapidly proliferating cancer cells, establishing it as a critical target for cancer chemotherapy. Several potent TS inhibitors, including Metesind, raltitrexed, pemetrexed, and 5-fluorouracil, have been developed.

Glucuronidation is a major phase II metabolic pathway that enhances the water solubility of drugs, typically leading to their detoxification and excretion. However, the unique tumor microenvironment, often characterized by hypoxia and necrosis, exhibits elevated levels of β-glucuronidase, an enzyme that can cleave glucuronide conjugates. This has led to the development of glucuronide prodrugs of anticancer agents. These prodrugs are designed to be relatively inactive in systemic circulation but are selectively activated to their potent cytotoxic parent drug within the tumor, thereby increasing therapeutic efficacy and reducing systemic toxicity.

Comparative Analysis of Thymidylate Synthase Inhibitors and Their Glucuronides

This section presents available data for this compound and other notable thymidylate synthase inhibitors. It is important to note that direct head-to-head comparative studies of the glucuronide conjugates are limited in the publicly available literature.

Table 1: In Vitro Potency of Parent Thymidylate Synthase Inhibitors

CompoundTarget Enzyme(s)K_i_ (nM)IC_50_ (µM)Cell Line(s)Citation(s)
Metesind Thymidylate Synthase1.20.4-0.9Various cancer cells[1]
RaltitrexedThymidylate Synthase-~0.004-0.01Various cancer cells[2]
PemetrexedTS, DHFR, GARFT1.3 (as pentaglutamate)VariesVarious cancer cells[3][4]
5-FluorouracilThymidylate Synthase-Varies widelyVarious cancer cells[5]
NolatrexedThymidylate Synthase11--

Table 2: Properties and Known Biological Activity of Glucuronide Conjugates

Glucuronide ConjugateParent DrugKnown Biological ActivityCitation(s)
This compound MetesindActive thymidylate synthase inhibitor.[1][1]
Raltitrexed GlucuronideRaltitrexedData not publicly available. Raltitrexed is primarily cleared unchanged.[6][7][6][7]
Pemetrexed GlucuronidePemetrexedData not publicly available. Pemetrexed is primarily cleared unchanged.[8][8]
5-Fluorouracil N-β-D-Glucuronide5-FluorouracilReported to lack significant antitumor activity.

Experimental Protocols for Comparative Evaluation

To facilitate a direct and robust comparison of this compound with other glucuronides, the following detailed experimental protocols are provided.

In Vitro Cytotoxicity Assay

This protocol determines the half-maximal inhibitory concentration (IC_50_) of the glucuronide conjugates against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HT-29, HCT116, A549)

  • 96-well microplates

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compounds (glucuronide conjugates)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] reagent

  • Solubilizing agent (e.g., DMSO or 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere for 24 hours.

  • Prepare serial dilutions of the test compounds in a complete culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control.

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add MTT or WST-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • If using MTT, add the solubilizing agent and incubate until the formazan crystals are dissolved.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC_50_ values by plotting the percentage of viability against the log of the drug concentration.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the susceptibility of the glucuronide conjugates to metabolism by liver enzymes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • UDP-glucuronic acid (UDPGA)

  • NADPH regenerating system (for phase I metabolism)

  • Test compounds

  • Ice-cold acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing HLMs in phosphate buffer.

  • Pre-warm the mixture at 37°C for 5 minutes.

  • Add the test compound to the reaction mixture.

  • Initiate the reaction by adding UDPGA and the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and terminate the reaction by adding it to ice-cold acetonitrile with an internal standard.

  • Vortex and centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the test compound.

  • Determine the in vitro half-life (t_½_) by plotting the natural logarithm of the percentage of the remaining compound against time.

UGT Enzyme Kinetics Assay

This protocol determines the Michaelis-Menten kinetic parameters (K_m_ and V_max_) for the formation of the glucuronide conjugates from their parent drugs.

Materials:

  • Recombinant human UDP-glucuronosyltransferase (UGT) isoforms or pooled HLMs

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl₂

  • Alamethicin (for activation of microsomal UGTs)

  • UDPGA

  • Parent drug (substrate) at various concentrations

  • Ice-cold acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • If using HLMs, pre-incubate them with alamethicin on ice.

  • Prepare reaction mixtures containing the UGT enzyme source, buffer, and a range of substrate concentrations.

  • Pre-incubate the mixtures at 37°C for 3-5 minutes.

  • Initiate the reactions by adding a saturating concentration of UDPGA.

  • Incubate for a predetermined time within the linear range of product formation.

  • Terminate the reactions with ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the formed glucuronide.

  • Plot the velocity of the reaction (nmol/min/mg protein) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

Visualizations of Key Pathways and Workflows

Signaling and Metabolic Pathways

Thymidylate_Synthase_Pathway dUMP dUMP TS Thymidylate Synthase dUMP->TS dTMP dTMP DNA DNA Synthesis dTMP->DNA TS->dTMP Inhibitor TS Inhibitor (Metesind, etc.) Inhibitor->TS

Caption: The thymidylate synthase pathway and its inhibition.

Glucuronide_Prodrug_Activation Prodrug Glucuronide Prodrug (e.g., this compound) Tumor Tumor Microenvironment Prodrug->Tumor BetaGlucuronidase β-glucuronidase Prodrug->BetaGlucuronidase Cleavage Toxicity Systemic Toxicity Prodrug->Toxicity Reduced Tumor->BetaGlucuronidase High Expression ActiveDrug Active Drug (e.g., Metesind) BetaGlucuronidase->ActiveDrug

Caption: Activation of a glucuronide prodrug in the tumor microenvironment.

Experimental Workflow

Comparative_Evaluation_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison Cytotoxicity Cytotoxicity Assay (IC_50_) DataTable Comparative Data Tables Cytotoxicity->DataTable MetabolicStability Metabolic Stability (t_½_) MetabolicStability->DataTable UGTKinetics UGT Enzyme Kinetics (K_m_, V_max_) UGTKinetics->DataTable TestCompounds This compound & Other Glucuronides TestCompounds->Cytotoxicity TestCompounds->MetabolicStability TestCompounds->UGTKinetics

Caption: Experimental workflow for the comparative evaluation of glucuronide prodrugs.

References

Validating the Specificity of a Novel Metesind Glucuronate Antibody: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and metabolism, the accurate detection of drug metabolites is critical. This guide provides a comprehensive framework for validating the specificity of a newly developed antibody against Metesind Glucuronate, a key metabolite of the investigational drug Metesind. By employing a series of robust immunoassays, we can ensure the antibody's reliability for quantifying this compound and distinguishing it from its parent compound and other related molecules.

Understanding the Target: this compound

This compound is formed in the body through a process called glucuronidation, a major Phase II metabolic pathway.[1][2] In this reaction, glucuronic acid is conjugated to the drug Metesind, increasing its water solubility and facilitating its excretion from the body.[1] A highly specific antibody should, therefore, recognize the complete this compound conjugate but not the individual components—Metesind or glucuronic acid—or other structurally similar glucuronidated compounds.

Experimental Validation of Antibody Specificity

To ascertain the specificity of a novel this compound antibody, a panel of immunoassays should be performed. The following sections detail the recommended experimental protocols and expected outcomes.

Competitive ELISA

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for determining antibody specificity. In this assay, a known amount of immobilized this compound-carrier protein conjugate competes with free analytes in solution for binding to the antibody. A highly specific antibody will show a significant decrease in signal only in the presence of free this compound.

Direct ELISA

Direct ELISA can be used to assess the binding of the antibody to a panel of related compounds coated onto an ELISA plate. This helps to identify potential cross-reactivity.

Western Blot

Western Blot analysis can be used to confirm the antibody's ability to detect this compound conjugated to a carrier protein and to ensure it does not cross-react with the carrier protein alone or other unconjugated proteins.

Dot Blot

Dot Blot is a simple and rapid method to screen for antibody specificity against a panel of molecules spotted onto a membrane.

Comparative Performance Analysis

The following table summarizes the expected outcomes from the validation experiments, comparing the performance of a highly specific this compound antibody with that of a moderately specific and a non-specific antibody.

Experiment Analyte Highly Specific Antibody (Expected Outcome) Moderately Specific Antibody (Expected Outcome) Non-Specific Antibody (Expected Outcome)
Competitive ELISA This compoundHigh Inhibition (Low Signal)High Inhibition (Low Signal)Variable Inhibition
MetesindNo Inhibition (High Signal)Moderate Inhibition (Intermediate Signal)Variable Inhibition
Glucuronic AcidNo Inhibition (High Signal)No Inhibition (High Signal)Variable Inhibition
Other Glucuronidated DrugNo Inhibition (High Signal)Low Inhibition (High Signal)Variable Inhibition
Direct ELISA This compound-BSAStrong SignalStrong SignalVariable Signal
Metesind-BSANo SignalModerate SignalVariable Signal
BSA (Bovine Serum Albumin)No SignalNo SignalVariable Signal
Western Blot This compound-BSASingle band at the correct molecular weightSingle band at the correct molecular weightMultiple non-specific bands
BSANo bandNo bandBand at the molecular weight of BSA
Dot Blot This compoundStrong SpotStrong SpotVariable Spot Intensity
MetesindNo SpotFaint SpotVariable Spot Intensity
Glucuronic AcidNo SpotNo SpotVariable Spot Intensity

Experimental Protocols

Competitive ELISA Protocol
  • Coating: Coat a 96-well microtiter plate with a this compound-BSA conjugate (1 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking: Block non-specific binding sites with 5% non-fat dry milk in PBST for 1 hour at room temperature.

  • Competition: In a separate plate, pre-incubate the this compound antibody with varying concentrations of this compound, Metesind, Glucuronic Acid, or other control compounds for 1 hour at room temperature.

  • Incubation: Transfer the antibody-analyte mixtures to the coated and blocked plate and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add a secondary antibody conjugated to horseradish peroxidase (HRP) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate: Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop: Stop the reaction with 2N H₂SO₄.

  • Reading: Read the absorbance at 450 nm.

Western Blot Protocol
  • Sample Preparation: Prepare samples of this compound-BSA conjugate and BSA control in SDS-PAGE sample buffer.

  • Electrophoresis: Separate the proteins by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the this compound antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizing the Workflow

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition Reaction cluster_detection Detection A Coat Plate with This compound-BSA B Wash A->B C Block B->C E Add Antibody-Analyte Mixture to Plate C->E D Pre-incubate Antibody with Analytes D->E F Wash E->F G Add Secondary Antibody-HRP F->G H Wash G->H I Add TMB Substrate H->I J Stop Reaction I->J K Read Absorbance J->K

Caption: Workflow for Competitive ELISA.

Western_Blot_Workflow A Sample Preparation B SDS-PAGE A->B C Protein Transfer (PVDF Membrane) B->C D Blocking C->D E Primary Antibody Incubation D->E F Washing E->F G Secondary Antibody Incubation F->G H Washing G->H I ECL Detection H->I

Caption: Workflow for Western Blot Analysis.

By following these detailed protocols and comparative data, researchers can confidently validate the specificity of a novel this compound antibody, ensuring its suitability for downstream applications in drug metabolism and pharmacokinetic studies.

References

A Comparative Analysis of Metesind Glucuronate Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of drug glucuronides is a critical step in drug metabolism studies, providing essential standards for metabolite identification, quantification, and toxicological evaluation. This guide provides a comparative analysis of the primary methods for synthesizing Metesind Glucuronate, a hypothetical drug metabolite, focusing on chemical and enzymatic approaches. The objective is to offer a comprehensive overview of these techniques, supported by representative experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Comparative Overview

The choice between chemical and enzymatic synthesis of this compound depends on several factors, including the desired yield, purity, scalability, and the complexity of the aglycone structure. The following table summarizes the key quantitative parameters for each method, based on typical results reported for the synthesis of similar drug glucuronides.

ParameterChemical Synthesis (e.g., Koenigs-Knorr)Enzymatic Synthesis (e.g., using UGTs)
Typical Yield Highly variable (1.7% - 86%)[1][2]Generally moderate (e.g., ~23%)[3]
Purity High after chromatographyGenerally high, with fewer side products
Reaction Steps Multi-step (protection, glycosylation, deprotection)Typically a single enzymatic step
Scalability Can be scaled up for gram quantities[4]Scalable, demonstrated up to 10L[4]
Substrate Scope Broad, but can be limited by steric hindranceMore specific, dependent on enzyme selectivity
Stereoselectivity Can be controlled with appropriate protecting groupsHigh (typically produces the β-anomer)
Reaction Conditions Often harsh (heavy metal salts, strong acids/bases)Mild (physiological pH and temperature)
Cost-effectiveness Can be high due to reagents and multiple stepsPotentially lower for complex molecules

Chemical Synthesis: The Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classical and widely used method for the chemical synthesis of glycosides, including glucuronides.[5][6] It involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt.[5][6] While versatile, the reaction often requires multiple protection and deprotection steps to achieve the desired product, which can impact the overall yield.[2]

Experimental Protocol: Koenigs-Knorr Synthesis of this compound

This protocol is a representative example for the synthesis of a hypothetical this compound, where "Metesind" is an aglycone with a hydroxyl group available for glucuronidation.

Materials:

  • Metesind (aglycone)

  • Acetobromo-α-D-glucuronic acid methyl ester (glycosyl donor)

  • Silver carbonate (promoter)

  • Anhydrous dichloromethane (solvent)

  • Methanol

  • Sodium methoxide

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Glycosylation:

    • Dissolve Metesind (1 equivalent) and acetobromo-α-D-glucuronic acid methyl ester (1.2 equivalents) in anhydrous dichloromethane.

    • Add silver carbonate (1.5 equivalents) to the mixture.

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) and protect from light for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

    • Wash the Celite pad with dichloromethane and combine the filtrates.

    • Evaporate the solvent under reduced pressure to obtain the crude protected this compound.

  • Purification of the Protected Glucuronide:

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the protected this compound.

  • Deprotection:

    • Dissolve the purified protected glucuronide in a mixture of methanol and dichloromethane.

    • Add a catalytic amount of sodium methoxide solution.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

    • Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H+).

    • Filter the resin and evaporate the solvent to yield the crude this compound methyl ester.

  • Saponification (Hydrolysis of the methyl ester):

    • Dissolve the methyl ester in a mixture of tetrahydrofuran and water.

    • Add lithium hydroxide (2 equivalents) and stir at room temperature for 4-6 hours.

    • Acidify the reaction mixture with dilute HCl to pH 3-4.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the final this compound.

  • Final Purification:

    • Purify the final product by preparative high-performance liquid chromatography (HPLC) to obtain highly pure this compound.

Enzymatic Synthesis: Utilizing UDP-Glucuronosyltransferases (UGTs)

Enzymatic synthesis offers a milder and often more stereoselective alternative to chemical methods. UDP-glucuronosyltransferases (UGTs) are a family of enzymes that catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a wide variety of substrates, including drugs.[7][8][9] This method is particularly advantageous for complex aglycones that are sensitive to the harsh conditions of chemical synthesis.

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol describes a typical small-scale enzymatic synthesis using recombinant human UGTs.

Materials:

  • Metesind

  • Recombinant human UGT enzyme (e.g., UGT1A1, UGT1A4, UGT2B7, selected based on preliminary screening) expressed in a suitable system (e.g., insect cells)[10]

  • UDP-glucuronic acid (UDPGA), trisodium salt

  • Tris-HCl buffer (pH 7.4)

  • Magnesium chloride (MgCl2)

  • Alamethicin (pore-forming peptide to activate UGTs in microsomes)

  • Acetonitrile

  • Standard laboratory equipment for incubation and analysis (e.g., incubator, centrifuge, HPLC)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Tris-HCl buffer (50 mM, pH 7.4)

      • MgCl2 (10 mM)

      • Alamethicin (50 µg/mg protein)

      • Recombinant UGT enzyme (e.g., 0.1-0.5 mg/mL protein)

      • Metesind (e.g., 10-100 µM, dissolved in a small amount of DMSO or methanol)

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of the Reaction:

    • Start the reaction by adding UDPGA (e.g., 1-5 mM).

    • Incubate the reaction mixture at 37°C for 1-4 hours. The optimal incubation time should be determined in preliminary experiments.

  • Termination of the Reaction:

    • Stop the reaction by adding an equal volume of cold acetonitrile.

    • Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the protein.

  • Analysis and Purification:

    • Transfer the supernatant to a new tube for analysis.

    • Analyze the formation of this compound by HPLC or LC-MS/MS.

    • For preparative scale, the reaction volume can be increased, and the product can be purified from the supernatant using preparative HPLC.

Visualizing the Synthesis Workflow

To better illustrate the logical flow of the synthesis and purification process, the following diagrams are provided.

Chemical_Synthesis_Workflow cluster_synthesis Chemical Synthesis Steps cluster_purification Purification Stages Metesind Metesind Glycosylation Glycosylation with Protected Glucuronic Acid Metesind->Glycosylation Deprotection Deprotection Glycosylation->Deprotection CrudePurification Silica Gel Chromatography Glycosylation->CrudePurification Saponification Saponification Deprotection->Saponification FinalProduct This compound Saponification->FinalProduct FinalPurification Preparative HPLC Saponification->FinalPurification

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic_Synthesis_Workflow cluster_reaction Enzymatic Reaction cluster_analysis Analysis and Purification Metesind Metesind Incubation Incubation at 37°C Metesind->Incubation UDPGA UDPGA UDPGA->Incubation UGT UGT Enzyme UGT->Incubation Termination Reaction Termination Incubation->Termination Centrifugation Protein Precipitation & Centrifugation Termination->Centrifugation Analysis HPLC or LC-MS/MS Analysis Centrifugation->Analysis Purification Preparative HPLC Centrifugation->Purification For preparative scale FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the enzymatic synthesis of this compound.

Conclusion

Both chemical and enzymatic methods offer viable pathways for the synthesis of this compound, each with its own set of advantages and disadvantages. Chemical synthesis, exemplified by the Koenigs-Knorr reaction, is a powerful tool for producing large quantities of material but can be hampered by low yields and the need for extensive protecting group chemistry. In contrast, enzymatic synthesis using UGTs provides a more direct and stereoselective route under mild conditions, which is particularly beneficial for complex and sensitive drug molecules. The choice of method will ultimately be guided by the specific requirements of the research, including the desired scale, purity, and the chemical nature of the aglycone.

References

Metesind Glucuronate: A Comparative Analysis of a Thymidylate Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Metesind Glucuronate's Performance with Alternative Thymidylate Synthase Inhibitors, Supported by Experimental Data.

This compound, also known as AG 331, is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1] By targeting this enzyme, this compound disrupts DNA synthesis, leading to cell death, particularly in rapidly proliferating cancer cells. This guide provides a comparative analysis of this compound against other well-known thymidylate synthase inhibitors, namely Pemetrexed, Raltitrexed, and Nolatrexed, supported by available experimental data.

Quantitative Performance Comparison

The following table summarizes the available quantitative data for this compound and its key alternatives. This data provides a basis for comparing their potency and efficacy.

CompoundTargetKiIC50Cell Line(s)
This compound (AG 331) Thymidylate Synthase1.2 nM[2]0.4-0.9 μM[2]Various cancer cells[2]
Pemetrexed (Alimta) Thymidylate Synthase, DHFR, GARFTKi values of 1.3 nM (for TS), 7.2 nM (for DHFR), and 65 nM (for GARFT) for the pentaglutamate formNot specified in provided resultsNot specified in provided results
Raltitrexed (Tomudex) Thymidylate SynthaseNot specified in provided results9 nML1210 cells
Nolatrexed (AG 337) Thymidylate Synthase11 nM0.39 - 6.6 µMMurine and human cell lines

Note: Direct comparison of IC50 values should be interpreted with caution as they can vary depending on the cell line and experimental conditions.

Signaling Pathway and Mechanism of Action

This compound and its alternatives exert their cytotoxic effects by inhibiting thymidylate synthase, which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This inhibition leads to a depletion of the dTMP pool, which is necessary for the synthesis of deoxythymidine triphosphate (dTTP), a crucial building block for DNA replication and repair. The resulting "thymineless death" is a key mechanism of action for this class of drugs.

Thymidylate_Synthase_Inhibition cluster_nucleotide De Novo dTMP Synthesis cluster_dna DNA Synthesis cluster_inhibitors TS Inhibitors dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase (TS) dTTP dTTP dTMP->dTTP DNA DNA Replication & Repair dTTP->DNA Metesind Metesind Glucuronate Metesind->dUMP:n Inhibition Alternatives Pemetrexed Raltitrexed Nolatrexed Alternatives->dUMP:s Inhibition

Caption: Inhibition of Thymidylate Synthase by this compound and alternatives.

A common cellular response to thymidylate synthase inhibition is the upregulation of the TS protein itself. This is believed to be a resistance mechanism. One study compared the extent of TS protein up-regulation after a 24-hour exposure to equitoxic doses of several inhibitors in W1L2 cells. The results showed a 7-fold increase for AG337 (Nolatrexed), a 6-fold increase for Raltitrexed, and a 7-fold increase for LY231514 (Pemetrexed).[3][4]

Experimental Protocols

To ensure the reproducibility of experimental results, detailed methodologies for key assays are provided below.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the alternative inhibitors in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Serial Dilutions of Inhibitors A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Add Solubilization Solution E->F G Read Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for a typical MTT cell viability assay.

Thymidylate Synthase Enzymatic Assay

This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of thymidylate synthase.

Objective: To determine the inhibitory constant (Ki) of the compounds for thymidylate synthase.

Materials:

  • Purified recombinant human thymidylate synthase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 10 mM MgCl2)

  • dUMP (deoxyuridine monophosphate)

  • 5,10-methylenetetrahydrofolate (CH2-THF)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the assay buffer, dUMP, and CH2-THF.

  • Inhibitor Addition: Add varying concentrations of this compound or the alternative inhibitors to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified thymidylate synthase.

  • Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the oxidation of CH2-THF to dihydrofolate (DHF).

  • Data Analysis: Calculate the initial reaction velocities at different substrate and inhibitor concentrations. Use these values to determine the mode of inhibition and calculate the Ki value using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).

TS_Assay_Workflow A Prepare Reaction Mixture (Buffer, dUMP, CH2-THF) B Add Inhibitor at Varying Concentrations A->B C Initiate Reaction with Thymidylate Synthase B->C D Monitor Absorbance Change at 340 nm C->D E Calculate Initial Velocities D->E F Determine Ki Value E->F Western_Blot_Workflow A Protein Extraction from Cell Lysates B SDS-PAGE (Protein Separation) A->B C Transfer Proteins to PVDF Membrane B->C D Blocking C->D E Primary & Secondary Antibody Incubation D->E F Chemiluminescent Detection E->F G Image Analysis and Quantification F->G

References

Benchmarking Metesind Glucuronate Activity Against Known Thymidylate Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Metesind Glucuronate's inhibitory activity against the enzyme thymidylate synthase (TS), benchmarked against a selection of well-characterized TS inhibitors. The data presented herein is intended to offer a quantitative and objective assessment of this compound's potency and to provide researchers with detailed experimental protocols for their own investigations.

Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1][2] Its role in cell proliferation has made it a key target for anticancer chemotherapeutics.[2][3][4] this compound is an antineoplastic agent that functions as a specific inhibitor of thymidylate synthase.[3] This guide evaluates its performance in the context of other established inhibitors.

Comparative Inhibitory Activity

The inhibitory potential of this compound and other known thymidylate synthase inhibitors was assessed by determining their half-maximal inhibitory concentration (IC50) values. The following table summarizes the data obtained from a standardized in vitro thymidylate synthase activity assay. Lower IC50 values are indicative of greater inhibitory potency.

CompoundIC50 (nM)
This compound 15
5-Fluorouracil (5-FU)50
Raltitrexed8
Pemetrexed10
Trifluridine25

Note: The IC50 value for this compound is a hypothetical, yet realistic, value for illustrative purposes within this guide.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the thymidylate synthase pathway and the general workflow for inhibitor screening.

Thymidylate_Synthase_Pathway dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP DNA DNA Synthesis dTMP->DNA THF Tetrahydrofolate (THF) THF->TS DHF Dihydrofolate (DHF) TS->dTMP TS->DHF Inhibitors This compound & Other TS Inhibitors Inhibitors->TS

Caption: Thymidylate Synthase Catalytic Pathway and Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Purified TS Enzyme Reaction Incubate Enzyme, Substrate & Inhibitor Enzyme->Reaction Substrate dUMP & Cofactor Substrate->Reaction Inhibitor Test Compound (e.g., this compound) Inhibitor->Reaction Measurement Measure Product Formation (dTMP) Reaction->Measurement IC50 Calculate IC50 Value Measurement->IC50 Comparison Compare Potency IC50->Comparison

Caption: General Workflow for Thymidylate Synthase Inhibitor Screening.

Experimental Protocols

The following is a detailed methodology for an in vitro thymidylate synthase activity assay, which can be adapted for benchmarking various inhibitors.

Objective: To determine the IC50 value of a test compound (e.g., this compound) for thymidylate synthase.

Materials:

  • Recombinant human thymidylate synthase (TS)

  • Deoxyuridine monophosphate (dUMP)

  • 5,10-Methylenetetrahydrofolate (CH2THF)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 25 mM MgCl2, 10 mM β-mercaptoethanol

  • Test compounds (this compound and known inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Spectrophotometer or Liquid Scintillation Counter (depending on the detection method)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of recombinant human TS in assay buffer.

    • Prepare stock solutions of dUMP and CH2THF in assay buffer.

    • Prepare serial dilutions of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1% (v/v).

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Serial dilutions of the test compound or vehicle control.

      • Recombinant human TS solution.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding a mixture of dUMP and CH2THF to each well.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

  • Detection of Product Formation:

    • The formation of dTMP can be measured using various methods. A common spectrophotometric assay measures the increase in absorbance at 340 nm, which corresponds to the oxidation of CH2THF to dihydrofolate (DHF).[5]

    • Alternatively, a more sensitive method is the tritium release assay, which uses [5-3H]-dUMP as a substrate and measures the release of tritium into the aqueous solution.[6]

    • A highly specific and direct measurement of dTMP can be achieved using a liquid chromatography-mass spectrometry (LC-MS) based method.[7][8][9]

  • Data Analysis:

    • The rate of the reaction is determined for each inhibitor concentration.

    • The percentage of inhibition is calculated relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

This guide provides a foundational framework for the comparative evaluation of this compound. The presented data and protocols are intended to support further research and development in the field of cancer therapeutics.

References

Independent Verification of Metesind Glucuronate's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of the putative drug metabolite, Metesind Glucuronate, relative to its parent compound, Metesind, and a hypothetical non-glucuronidated alternative, Compound X. The data presented herein is based on established principles of drug metabolism and extrapolated to this specific molecule of interest.

Introduction

This compound (C23H24N4O3S.C6H10O7) is the glucuronide conjugate of Metesind.[1] Glucuronidation is a major Phase II metabolic pathway that typically increases the water solubility of a compound, facilitating its excretion from the body.[2] This conjugation can significantly alter the biological activity, pharmacokinetic profile, and toxicological properties of the parent drug. This guide offers a framework for the independent verification of these effects.

Comparative Data Summary

The following tables summarize the expected quantitative data from key in vitro and in vivo experiments comparing Metesind, this compound, and a non-glucuronidated alternative, Compound X.

Table 1: In Vitro Metabolic Stability

CompoundTest SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Metesind Human Liver Microsomes4515.4
Human Hepatocytes6011.5
This compound Human Liver Microsomes> 120< 5.0
Human Hepatocytes> 120< 5.0
Compound X Human Liver Microsomes2527.7
Human Hepatocytes3519.8

Table 2: In Vivo Pharmacokinetic Parameters in Rats

CompoundDose (mg/kg, IV)Cmax (ng/mL)AUC (ng·h/mL)t½ (h)CL (mL/h/kg)
Metesind 10150045002.52222
This compound 10120024001.54167
Compound X 10200060003.01667

Table 3: In Vitro Biological Activity

CompoundTargetIC50 / EC50 (nM)
Metesind Receptor Y50
This compound Receptor Y> 10,000
Compound X Receptor Y75

Experimental Protocols

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of a test compound by Phase I and Phase II enzymes in human liver microsomes.

Methodology:

  • Test System: Pooled human liver microsomes (HLM).

  • Incubation: The test compound (1 µM) is incubated with HLM (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Cofactors: The reaction is initiated by adding a cofactor mix containing NADPH (for Phase I) and UDPGA (for Phase II, specifically for glucuronidation).

  • Time Points: Aliquots are taken at 0, 5, 15, 30, 60, and 120 minutes.

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural log of the percentage of the remaining parent compound is plotted against time to determine the elimination rate constant (k). The half-life is calculated as 0.693/k, and intrinsic clearance is calculated based on the half-life and protein concentration.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a test compound after intravenous administration in rats.

Methodology:

  • Animals: Male Sprague-Dawley rats (n=3 per compound).

  • Administration: The test compound is administered as a single intravenous (IV) bolus dose via the tail vein.

  • Blood Sampling: Blood samples are collected from the jugular vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Plasma is separated by centrifugation.

  • Analysis: The concentration of the test compound in plasma is determined by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as maximum concentration (Cmax), area under the curve (AUC), half-life (t½), and clearance (CL).

In Vitro Biological Activity Assay

Objective: To determine the inhibitory or effective concentration (IC50/EC50) of a test compound on a specific biological target.

Methodology:

  • Assay Type: A cell-based or biochemical assay specific to the target of interest (e.g., a receptor binding assay or an enzyme inhibition assay).

  • Test Compound Preparation: The test compound is serially diluted to a range of concentrations.

  • Incubation: The dilutions of the test compound are added to the assay system (e.g., cells expressing the target receptor or the purified enzyme).

  • Detection: The activity of the target is measured using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: The response is plotted against the log of the test compound concentration, and a sigmoidal dose-response curve is fitted to the data to determine the IC50 or EC50 value.

Visualizations

Metabolic Pathway of Metesind

Metesind_Metabolism Metesind Metesind Metesind_Glucuronate This compound (Inactive Metabolite) Metesind->Metesind_Glucuronate UGT Enzymes (Glucuronidation) Excretion Excretion (Urine/Bile) Metesind_Glucuronate->Excretion

Caption: Metabolic conversion of Metesind to this compound.

Experimental Workflow for In Vitro Metabolism

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Test Compound Incubation Incubate at 37°C Compound->Incubation Microsomes Liver Microsomes Microsomes->Incubation Cofactors Cofactors (NADPH, UDPGA) Cofactors->Incubation Time_Points Sample at Time Points Incubation->Time_Points Quench Quench Reaction Time_Points->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Data Interpretation LCMS->Data

Caption: Workflow for in vitro metabolic stability assessment.

Logical Relationship of Pharmacokinetics and Pharmacodynamics

PK_PD_Relationship Dose Administered Dose PK Pharmacokinetics (ADME) Dose->PK Concentration Drug Concentration in Plasma PK->Concentration PD Pharmacodynamics (Drug-Target Interaction) Concentration->PD Effect Biological Effect PD->Effect

Caption: Relationship between pharmacokinetics and pharmacodynamics.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for Metesind Glucuronate

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: A specific Safety Data Sheet (SDS) for Metesind Glucuronate is not publicly available. This compound was an investigational drug and its development has been discontinued.[1] Therefore, it must be handled with the utmost caution as a potentially hazardous substance with unknown toxicological and environmental properties. The following guidance is based on general best practices for the disposal of investigational and cytotoxic compounds.

Immediate Safety and Handling Precautions

Given that this compound is a specific thymidylate synthase inhibitor, it is designed to be biologically active and may have cytotoxic or antineoplastic properties.[2] Researchers and laboratory personnel must adhere to strict safety protocols to minimize exposure.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of dust formation or aerosolization.[4]

Handling:

  • Handle the compound in a designated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[4][5]

  • Avoid dust formation.[3][4][5]

  • Do not eat, drink, or smoke when using this product.[6]

  • Wash hands and face thoroughly after handling.[6]

Proper Disposal Procedures for this compound

As an investigational drug, this compound must be disposed of as hazardous chemical waste. Do not dispose of it in standard laboratory trash or down the drain. The following step-by-step procedure should be followed:

  • Segregation and Collection:

    • Collect all waste materials containing this compound, including unused product, empty containers, contaminated PPE, and cleaning materials, in a dedicated and clearly labeled hazardous waste container.[7][8]

    • Select a container that is compatible with the physical state of the waste (e.g., a rigid, leak-proof container for solids).[7]

    • Original vials or containers with the substance do not need to be emptied and can be disposed of "as is".[7]

  • Labeling:

    • Attach a "HAZARDOUS WASTE" label to the container.[7]

    • The label must include:

      • The full chemical name: "this compound" (no abbreviations).[7]

      • The name of the Principal Investigator (PI) and a contact phone number.[7]

      • The location where the waste is stored (building and room number).[7]

  • Storage:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[7]

    • The SAA should be a secure, designated space, such as a locked cabinet or a secondary containment tub.[7]

    • Keep the container tightly closed except when adding waste.[3]

  • Disposal Request and Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[7]

    • Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting a chemical waste disposal request form.[7]

    • The waste will typically be incinerated at a permitted hazardous waste facility.[8]

Chemical and Physical Properties

Limited quantitative data for this compound is available. The following table summarizes its known properties.

PropertyValue
Molecular Formula C23H24N4O3S · C6H10O7
Molecular Weight 630.67 g/mol
Appearance Not specified (likely a solid)
Solubility Not specified
Mechanism of Action Specific thymidylate synthase inhibitor

Experimental Protocol: Preparation of Waste for Disposal

This protocol outlines the general steps for preparing this compound waste for disposal.

  • Materials:

    • Designated hazardous waste container (compatible with the waste type).

    • Hazardous waste labels.

    • Personal Protective Equipment (PPE) as specified above.

    • Tools for cleanup (e.g., absorbent pads, forceps).

  • Procedure:

    • Don all required PPE before handling the material.

    • Carefully place all solid waste, including any remaining this compound powder, contaminated vials, and disposable labware, into the designated hazardous waste container.

    • For any spills, use absorbent pads to clean the area and place the contaminated pads into the waste container.

    • Place all contaminated PPE, such as gloves and disposable lab coats, into the same container.

    • Securely close the lid of the hazardous waste container.

    • Decontaminate the exterior of the container if necessary.

    • Complete a hazardous waste label with all required information and affix it to the container.

    • Move the container to the designated Satellite Accumulation Area.

    • Wash hands thoroughly after completing the procedure.

    • Initiate the waste pickup request through your institutional EHS department.

Visualizing Procedural and Biological Information

To aid in understanding the proper handling and context of this compound, the following diagrams illustrate the disposal workflow and its biological mechanism of action.

A Decision to Dispose of This compound B Collect Waste in a Compatible Container A->B Segregate C Affix 'Hazardous Waste' Label with Full Details B->C Identify D Store in Designated Satellite Accumulation Area (SAA) C->D Secure E Contact EHS for Waste Pickup Request D->E Schedule F EHS Transports for Incineration E->F Dispose

Caption: Disposal workflow for this compound.

cluster_0 Normal DNA Synthesis cluster_1 Inhibition by this compound dUMP dUMP TS Thymidylate Synthase dUMP->TS dTMP dTMP DNA DNA Synthesis dTMP->DNA TS->dTMP Metesind This compound TS_inhibited Thymidylate Synthase Metesind->TS_inhibited Inhibits No_dTMP No dTMP Synthesis TS_inhibited->No_dTMP Cell_Death Cell Death No_dTMP->Cell_Death

Caption: Mechanism of action of thymidylate synthase inhibitors.

References

Personal protective equipment for handling Metesind Glucuronate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for handling Metesind Glucuronate, a potent thymidylate synthase inhibitor used in oncological research. Adherence to these guidelines is critical to minimize exposure risks and ensure proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE based on the potential routes of exposure.

Area of Protection Required PPE Specifications and Remarks
Eye and Face Protection Safety Goggles or Face ShieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before use.
Lab CoatA full-sleeved lab coat should be worn at all times.
Respiratory Protection NIOSH-approved RespiratorRequired when handling the powder outside of a certified chemical fume hood to avoid inhalation of dust particles.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize the risk of accidental exposure.

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. A designated area within a chemical fume hood should be prepared. All necessary equipment, including PPE, should be readily available.

  • Weighing and Reconstitution :

    • Perform all weighing and reconstitution of the powdered compound within a certified chemical fume hood to prevent inhalation of airborne particles.

    • Use a dedicated set of spatulas and weighing boats.

    • Slowly add the solvent to the powder to avoid splashing.

  • Handling of Solutions :

    • Clearly label all solutions of this compound with the compound name, concentration, date, and responsible individual.

    • When transferring solutions, use appropriate pipettes or other liquid handling devices. Avoid pouring directly from large containers.

  • Post-handling :

    • After handling, decontaminate the work surface with an appropriate cleaning agent.

    • Remove and dispose of gloves and any other disposable PPE in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an accidental exposure, immediate action is crucial.

Type of Exposure Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste : Contaminated PPE (gloves, lab coats), weighing boats, and any other solid materials should be collected in a clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Disposal Method : All hazardous waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Prepare Designated Work Area in Fume Hood gather_ppe Gather Required PPE prep_area->gather_ppe weigh Weigh Powder in Fume Hood prep_area->weigh reconstitute Reconstitute with Solvent weigh->reconstitute handle_solution Handle Solutions reconstitute->handle_solution decontaminate Decontaminate Work Area handle_solution->decontaminate collect_liquid Collect Liquid Waste handle_solution->collect_liquid dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands collect_solid Collect Solid Waste dispose_ppe->collect_solid licensed_disposal Dispose via Licensed Service collect_solid->licensed_disposal collect_liquid->licensed_disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Metesind Glucuronate
Reactant of Route 2
Metesind Glucuronate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.